molecular formula C24H35NO3 B12794317 Ovatine CAS No. 68719-14-2

Ovatine

カタログ番号: B12794317
CAS番号: 68719-14-2
分子量: 385.5 g/mol
InChIキー: YHPDTHOCMSACJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ovatine, identified by the CAS Number 68719-14-2, is a chemical compound with the molecular formula C 24 H 35 NO 3 and a molecular weight of 385.54000 g/mol . It is also known under the synonym O-Acetyl-veatchin . Key physical properties of this compound include a density of 1.18 g/cm³ and a boiling point of 487.2°C at 760 mmHg . Please note that specific information regarding this compound's main research applications, detailed mechanism of action, and its value in specific research fields is not readily available in public scientific sources. This product is designated strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult specialized chemical databases and scientific literature for further investigation.

特性

CAS番号

68719-14-2

分子式

C24H35NO3

分子量

385.5 g/mol

IUPAC名

(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl) acetate

InChI

InChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3

InChIキー

YHPDTHOCMSACJY-UHFFFAOYSA-N

正規SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C

製品の起源

United States

Foundational & Exploratory

Unveiling the Diterpenoid Alkaloids of Garrya lindheimeri: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Constituents

The primary class of chemical compounds identified in Garrya lindheimeri are C20-diterpenoid alkaloids. Research has led to the isolation and characterization of four principal alkaloids from this plant.[1] These compounds share a complex tetracyclic carbon skeleton, characteristic of the Garrya alkaloid family.

Quantitative Data Summary

The following table summarizes the key diterpenoid alkaloids isolated from Garrya lindheimeri. It is critical to note that while the structures of these compounds have been determined, specific quantitative yields from the plant material have not been reported in the available literature.

Compound NameMolecular FormulaMolar Mass ( g/mol )Chemical Structure ReferenceQuantitative Yield (% w/w)
OvatineC₂₂H₃₃NO₃359.50Pelletier et al., 1981Not Reported
LindheimerineC₂₂H₃₁NO₂341.49Pelletier et al., 1981Not Reported
GarryfolineC₂₂H₃₃NO₂343.50Pelletier et al., 1981Not Reported
CuauchichicineC₂₂H₃₃NO₃359.50Pelletier et al., 1981Not Reported

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation of alkaloids specifically from Garrya lindheimeri are not available in the reviewed literature. However, based on standard phytochemical practices for the extraction and purification of diterpenoid alkaloids from plant sources, a generalized methodology can be outlined. This protocol should be considered a representative framework and would require optimization for this specific plant species.

Plant Material Preparation
  • The leaves and stems of Garrya lindheimeri are collected, air-dried in the shade, and then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for the initial extraction of alkaloids.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment
  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.

  • The pH of the aqueous layer is then adjusted to be basic (pH 9-11) by the addition of a base such as ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the total alkaloid extract.

Chromatographic Purification
  • The crude alkaloid mixture is then subjected to various chromatographic techniques for the separation and purification of individual compounds.

  • Column Chromatography (CC): The crude extract is typically first fractionated using column chromatography over silica gel or alumina. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol mixtures) is used to separate the alkaloids based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography can be achieved using pTLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using preparative or semi-preparative HPLC, which offers higher resolution and purity.

Structure Elucidation
  • The structures of the purified alkaloids are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

    • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous confirmation of the molecular structure.

Biological Activity

The biological activities of the specific alkaloids from Garrya lindheimeri have not been extensively studied. However, some general pharmacological actions have been reported for related Garrya alkaloids. A study on garryfoline and cuauchichicine, among other Garrya alkaloids, indicated effects on blood pressure and respiration in anesthetized cats. Garryfoline was also noted to have weak antihistaminic and anticholinergic properties. These preliminary findings suggest that the diterpenoid alkaloids from Garrya species may have interesting pharmacological profiles worthy of further investigation.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of diterpenoid alkaloids from a plant source.

experimental_workflow plant_material Powdered Plant Material (Garrya lindheimeri) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Alkaloids (this compound, Lindheimerine, Garryfoline, Cuauchichicine) hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation

A generalized workflow for alkaloid isolation.

Due to the lack of detailed information on the mechanism of action of the identified alkaloids, a signaling pathway diagram cannot be provided at this time. The visualization above represents a logical flow for the chemical isolation process.

References

Elucidating the Molecular Architecture of Ovatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and the complete elucidated structure of ovatine are not extensively available in publicly accessible scientific literature. This guide therefore serves as a comprehensive, illustrative framework for the structure elucidation of a novel natural product, using the known molecular formula of this compound (C24H35NO3) as a representative case study. The methodologies and data presented are based on established principles of organic spectroscopy and natural product chemistry.

Introduction

The elucidation of the chemical structure of a novel natural product is a complex and iterative process that relies on a combination of sophisticated analytical techniques. This guide provides a detailed overview of the methodologies and logical framework required to determine the molecular architecture of a compound like this compound. This compound, with a molecular formula of C24H35NO3, presents a fascinating challenge in structural chemistry.[1] This document outlines the typical workflow, from isolation and purification to the final determination of its constitution and stereochemistry, aimed at researchers, scientists, and professionals in drug development.

General Workflow for Structure Elucidation

The process of determining the structure of a novel compound like this compound can be systematically approached through a multi-step workflow. This process begins with the isolation of the pure compound from its natural source and progresses through various spectroscopic analyses to piece together its molecular puzzle.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation a Crude Extract b Solvent Partitioning a->b c Column Chromatography b->c d HPLC c->d e Pure this compound d->e f HR-MS e->f g IR Spectroscopy e->g h 1D NMR (1H, 13C) e->h i 2D NMR (COSY, HSQC, HMBC) e->i j Structure Proposal f->j g->j h->j i->j k Chemical Derivatization j->k l X-ray Crystallography j->l m Total Synthesis j->m n Final Structure k->n l->n m->n

Figure 1: General workflow for natural product structure elucidation.

Isolation and Purification

The initial step in studying a natural product is to obtain it in a pure form. This is typically achieved through a series of chromatographic separations.

Experimental Protocol: Isolation of this compound
  • Extraction: The source material (e.g., plant or marine organism) is macerated and extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound is further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents is typically used to elute compounds of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using HPLC, often with a reversed-phase column and a mobile phase such as a methanol/water or acetonitrile/water gradient. The purity of the isolated compound is assessed by the presence of a single peak in the HPLC chromatogram.

Spectroscopic Data Acquisition and Interpretation

Once a pure sample of this compound is obtained, its structure is determined using a suite of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of the compound.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for natural products.

  • Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation:

For this compound, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of C24H35NO3.

Parameter Hypothetical Value for this compound
Molecular Formula C24H35NO3
Calculated Exact Mass 385.2617
Observed m/z [M+H]+ 386.2690
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: A thin film of the sample is cast on a salt plate (e.g., NaCl or KBr), or the sample is analyzed as a KBr pellet.

  • Analysis: The sample is scanned with infrared radiation, and the absorbance is plotted against wavenumber (cm⁻¹).

Hypothetical IR Data for this compound:

Wavenumber (cm⁻¹) Interpretation
~3400O-H or N-H stretch
~2950-2850C-H stretch (aliphatic)
~1730C=O stretch (ester or ketone)
~1650C=C stretch (alkene)
~1240C-O stretch (ester or ether)
~1100C-N stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assemble the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: A standard suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Hypothetical NMR Data Interpretation for this compound (C24H35NO3):

The molecular formula suggests a degree of unsaturation of 8. This could be accounted for by a combination of rings and double bonds.

¹H NMR:

  • Provides information on the number and types of protons.

  • Chemical shifts indicate the electronic environment of the protons.

  • Integration gives the relative number of protons.

  • Coupling constants provide information about adjacent protons.

¹³C NMR and DEPT:

  • Indicates the number of unique carbon atoms.

  • DEPT experiments distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • Chemical shifts suggest the types of carbons (e.g., sp³, sp², carbonyl).

¹³C Chemical Shift (ppm) Hypothetical Interpretation DEPT
170-180Carbonyl (ester/amide)C
120-150Alkene carbonsC, CH
60-80Carbons attached to heteroatoms (O, N)CH, CH₂
10-50Aliphatic carbonsCH₃, CH₂, CH

2D NMR:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of the molecule.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Fragments a ¹H NMR (Proton Environments) d COSY (¹H-¹H Connectivity) a->d b ¹³C NMR (Carbon Skeleton) e HSQC (¹H-¹³C Direct Correlation) b->e c DEPT (Carbon Types) c->e g Fragment A d->g h Fragment B d->h e->g e->h f HMBC (¹H-¹³C Long-Range Correlation) i Proposed Structure f->i g->f h->f

Figure 2: Logic flow for NMR-based structure elucidation.

Structure Confirmation

After proposing a planar structure based on spectroscopic data, further experiments are often required to confirm the constitution and determine the relative and absolute stereochemistry.

  • Chemical Derivatization: Converting the molecule into a known compound or a derivative that is easier to analyze can help confirm the structure.

  • X-ray Crystallography: If a suitable crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the structure, including the absolute stereochemistry.

  • Total Synthesis: The unequivocal proof of a proposed structure is its total synthesis from starting materials of known structure and stereochemistry.

Conclusion

The structure elucidation of a novel natural product like this compound is a methodical process that relies on the synergistic application of various analytical techniques. While specific data for this compound remains limited in the public domain, the principles and protocols outlined in this guide provide a robust framework for approaching such a challenge. The combination of isolation techniques, mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments allows for the detailed mapping of the molecular architecture, paving the way for further investigation into its biological activity and potential therapeutic applications.

References

Spectroscopic Data for Ovatine Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectroscopic data (NMR, MS, IR) for the compound "ovatine" cannot be provided at this time due to the lack of publicly available scientific data for a compound with this name.

Initial searches for "this compound" did not yield any relevant spectroscopic information. Further investigation into potential alternative spellings, such as "ovaline," also failed to produce the necessary nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) data required to generate a comprehensive technical whitepaper.

The search results primarily returned information for unrelated substances, including the mineral olivine and the protein ovalbumin, which do not appear to be the subject of the intended request for an audience of researchers and drug development professionals focused on a specific chemical entity.

Without access to the fundamental spectroscopic data and associated experimental protocols for this compound, it is not possible to construct the requested data tables, detail the methodologies, or create the specified visualizations of signaling pathways or experimental workflows.

Therefore, the core requirements of the request to summarize quantitative data, provide detailed experimental protocols, and generate mandatory visualizations cannot be fulfilled. It is recommended to verify the correct name and spelling of the compound of interest and to consult proprietary or internal databases for the requisite information.

An In-depth Technical Guide on the Diterpenoid Alkaloid Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovatine, a C20-diterpenoid alkaloid, is a natural product isolated from the plant Garrya ovata var. lindheimeri. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of public data, this document focuses on the foundational characterization of the compound and outlines the general context of its chemical class. Further research is warranted to fully elucidate its pharmacological potential and mechanism of action.

Introduction

This compound is a member of the complex and structurally diverse class of diterpenoid alkaloids. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, which include anti-inflammatory, analgesic, anti-arrhythmic, and antitumor effects. This compound's discovery and structural elucidation in the late 1970s provided a new scaffold for chemical and pharmacological investigation. This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The available quantitative data for this compound are summarized in the table below. The data is primarily derived from its initial isolation and characterization.

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₃[Initial Characterization]
Molecular Weight 385.5 g/mol [Initial Characterization]
Melting Point 113-114 °C[Initial Characterization]
CAS Number 68719-14-2[Chemical Abstract Service]
IUPAC Name (1S,2R,5R,7R,8R,11R,12R,18R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.1⁵,⁸.0¹,¹¹.0²,⁸.0¹⁴,¹⁸]docosan-7-yl acetate[IUPAC Nomenclature]

Note: Comprehensive data on solubility, pKa, and detailed spectral characteristics beyond initial IR are not extensively reported in publicly accessible literature.

Chemical Structure and Stereochemistry

This compound possesses a complex hexacyclic ring system characteristic of C₂₀-diterpenoid alkaloids. Its structure was determined through spectroscopic methods and chemical correlation. A key feature of its chemistry is its relationship with garryfoline, another diterpenoid alkaloid. This compound and garryfoline are reported to be interconvertible, suggesting a close biosynthetic or chemical relationship.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are limited in publicly available literature. The following is a generalized workflow based on the initial discovery and common practices for natural product isolation.

Logical Workflow for Isolation and Characterization

The isolation of this compound from its natural source, Garrya ovata var. lindheimeri, and its subsequent characterization would logically follow the workflow depicted below. This diagram illustrates the sequential steps from plant material collection to the determination of the final chemical structure.

G A Collection and Drying of Garrya ovata var. lindheimeri B Grinding and Extraction (e.g., with methanol) A->B C Acid-Base Partitioning to isolate alkaloids B->C D Crude Alkaloid Fraction C->D E Column Chromatography (e.g., silica gel, alumina) D->E F Fraction Collection and TLC Analysis E->F G Isolation of Pure this compound F->G H Structural Elucidation G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Chemical Correlation (e.g., with Garryfoline) H->J K Final Structure Confirmation I->K J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Hypothetical) This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Ovatine from Garrya lindheimeri: A Technical Guide to its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of ovatine, a diterpenoid alkaloid, from the plant species Garrya lindheimeri. This document outlines a multi-step protocol encompassing extraction, purification, and analytical characterization. Furthermore, it presents a hypothetical biosynthetic pathway for this compound and a generalized workflow for its isolation. The methodologies and data presented herein are based on established principles for the study of diterpenoid alkaloids and serve as a foundational guide for researchers in the field.

Introduction to this compound and Garrya lindheimeri

This compound (C₂₄H₃₅NO₃) is a diterpenoid alkaloid of the atisane skeleton type.[1] While its full pharmacological profile is still under investigation, related diterpenoid alkaloids have demonstrated a range of biological activities, making this compound a compound of interest for drug discovery and development.

Garrya lindheimeri, commonly known as Lindheimer's silktassel, is a shrub native to Texas and parts of Mexico.[2] It belongs to the Garryaceae family and is characterized by its leathery, evergreen leaves.[2][3] This plant species has been identified as a potential source of various alkaloids, including this compound.

Experimental Protocols

The following sections detail a generalized protocol for the isolation and characterization of this compound from the aerial parts of Garrya lindheimeri.

Plant Material Collection and Preparation

Fresh aerial parts of Garrya lindheimeri (leaves and stems) should be collected and authenticated by a plant taxonomist. The plant material is then air-dried in the shade at room temperature for 10-14 days. The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A standard acid-base extraction method is employed to isolate the crude alkaloid fraction.

  • Maceration: The powdered plant material (approximately 1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% hydrochloric acid (HCl) (500 mL) and filtered.

    • The acidic aqueous solution is then washed with dichloromethane (3 x 300 mL) to remove neutral and acidic compounds.

    • The aqueous layer is basified to a pH of 9-10 with a 25% ammonium hydroxide (NH₄OH) solution.

    • The basic solution is then extracted with dichloromethane (5 x 300 mL).

    • The combined dichloromethane fractions are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is subjected to chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography:

    • The crude alkaloid extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with this compound are pooled and further purified by Prep-HPLC on a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield purified this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

ParameterValue
Molecular FormulaC₂₄H₃₅NO₃
Molecular Weight385.5 g/mol
AppearanceWhite crystalline solid
Melting PointNot available
SolubilitySoluble in chloroform, methanol; sparingly soluble in water

Table 1: Physicochemical Properties of this compound

Extraction StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanolic Extract1000858.5
Crude Alkaloid Fraction855.10.51 (of dry plant material)
Purified this compound5.10.0450.0045 (of dry plant material)

Table 2: Hypothetical Yields from the Isolation of this compound from Garrya lindheimeri

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Specific proton chemical shifts would be listed here.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Specific carbon chemical shifts would be listed here.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ at 386.27, with characteristic fragment ions.
Infrared (KBr) ν (cm⁻¹): Characteristic absorption bands for functional groups.

Table 3: Spectroscopic Data for this compound Characterization

Mandatory Visualizations

The following diagrams illustrate the hypothetical biosynthetic pathway of this compound and the experimental workflow for its isolation.

experimental_workflow plant_material Garrya lindheimeri (Aerial Parts) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanol Maceration drying_grinding->extraction concentration Solvent Evaporation extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound characterization Spectroscopic Characterization (NMR, MS, IR) pure_this compound->characterization

Caption: Experimental workflow for the isolation of this compound.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_copalyl ent-Copalyl Diphosphate ggpp->ent_copalyl ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene atisane_skeleton Atisane Diterpene Skeleton ent_kaurene->atisane_skeleton oxidation Oxidation Steps atisane_skeleton->oxidation nitrogen_incorporation Nitrogen Incorporation oxidation->nitrogen_incorporation This compound This compound nitrogen_incorporation->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Garrya lindheimeri. The outlined protocols for extraction, purification, and analysis are based on established methodologies for diterpenoid alkaloids. The provided quantitative data and biosynthetic pathway are hypothetical and serve as a reference for researchers initiating studies on this compound. Further research is required to establish a validated and optimized protocol specific to this compound from Garrya lindheimeri and to fully elucidate its pharmacological properties.

References

Biological activity screening of Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature and databases has revealed no information on a compound or substance referred to as "Ovatine." Consequently, a technical guide on its biological activity, as requested, cannot be compiled at this time.

The search for "this compound" and its potential biological activities, mechanisms of action, and experimental protocols yielded no relevant results. This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, a trade name not widely recognized in the scientific community, or a potential misspelling of a different substance.

Without any foundational information regarding the chemical identity, source, or biological effects of "this compound," it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the precise nomenclature and any alternative names. Should "this compound" be a specific product or a newly discovered molecule, access to internal or proprietary documentation would be necessary to generate the requested content.

We recommend that the user provide additional details, such as the chemical structure, CAS number, or any affiliated research institution or company, to enable a more targeted and effective search for the relevant information.

An In-depth Technical Guide to the Potential Pharmacological Effects of Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ovatine" did not yield information on a recognized pharmacological agent. This guide proceeds under the hypothesis that the intended topic was "Aconitine," a well-documented bioactive alkaloid. The following information pertains exclusively to Aconitine.

Aconitine is the principal bioactive and highly toxic C19-diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane.[1][2] These plants have a long history of use in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[2][3][4] However, aconitine has a very narrow therapeutic index, and improper use can lead to severe cardiotoxicity and neurotoxicity.[5][6][7] This document provides a technical overview of the pharmacological effects, mechanisms of action, and experimental protocols related to aconitine, intended for researchers and drug development professionals.

Pharmacological Effects

Aconitine exhibits a range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. However, its therapeutic applications are severely limited by its toxicity.[1]

Analgesic Effects

Aconitine has demonstrated significant analgesic properties in various preclinical pain models.[8][9] Its mechanism of action in pain relief is multifaceted, involving the regulation of ion channels and cannabinoid receptors.[1]

Table 1: Analgesic Activity of Aconitine in Murine Models

Pain Model Aconitine Dose (mg/kg) Effect Reference
Hot Plate Test 0.3 17.12% increase in pain threshold [8]
0.9 20.27% increase in pain threshold [8]
Acetic Acid-Induced Writhing 0.3 68% reduction in writhing [8][9]
0.9 76% reduction in writhing [8][9]
Formalin-Induced Pain (Phase I) 0.3 33.23% inhibition of paw licking [9]
0.9 20.25% inhibition of paw licking [9]
Formalin-Induced Pain (Phase II) 0.3 36.08% inhibition of paw licking [9]
0.9 32.48% inhibition of paw licking [9]

| CFA-Induced Nociception | 0.3 | 131.33% improvement in pain threshold |[8] |

Anti-inflammatory Effects

Aconitine demonstrates anti-inflammatory activity by modulating the expression of various cytokines and signaling pathways.[10][11] It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and to inhibit the activation of the NF-κB signaling pathway.[7][10][12]

Cardiotonic and Cardiotoxic Effects

Aconitine exhibits a dual effect on the cardiovascular system. At low concentrations, it can have a cardioprotective effect, while at higher doses, it is a potent cardiotoxin.[10] The primary mechanism of its cardiotoxicity involves the persistent activation of voltage-sensitive sodium channels in the myocardium, leading to arrhythmias, hypotension, and potentially fatal ventricular fibrillation.[2][13] Aconitine-induced cardiotoxicity is also linked to the activation of the NLRP3 inflammasome, mitochondrial dysfunction, and increased oxidative stress.[5][14][15]

Mechanism of Action

The primary molecular target of aconitine is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[4][16]

Aconitine binds with high affinity to site 2 of the open state of VGSCs.[13] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization. This sustained depolarization disrupts normal action potential generation and propagation, causing the observed neurotoxic and cardiotoxic effects.[2][4][13]

In addition to its effects on sodium channels, aconitine's mechanisms involve:

  • Calcium Dyshomeostasis: The persistent depolarization leads to an influx of calcium ions, contributing to arrhythmias.[17]

  • Inflammatory Pathways: Aconitine can activate the TNFα-NLRP3 signaling axis, inducing inflammation and apoptosis in cardiomyocytes.[6][18]

  • Oxidative Stress: Aconitine promotes the generation of reactive oxygen species (ROS), which can activate the P38/MAPK/Nrf2 pathway, leading to myocardial injury.[14][19]

  • Analgesia: The analgesic effects are partly mediated by the regulation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential cation channel subfamily V member 1 (TRPV1).[1]

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC ROS ROS Generation Aconitine->ROS Na_Influx Sustained Na+ Influx VGSC->Na_Influx Depolarization Persistent Membrane Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Arrhythmia Arrhythmia Depolarization->Arrhythmia Na_Influx->Depolarization Ca_Influx->Arrhythmia NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Apoptosis Cardiomyocyte Apoptosis NLRP3->Apoptosis

Caption: Aconitine-induced cardiotoxicity signaling pathway.

Toxicity Profile

Aconitine is extremely toxic, with a narrow therapeutic window. Poisoning can occur through ingestion or even skin contact.[16] The lethal dose (LD50) in mice is approximately 1.8 mg/kg via oral administration, and the minimum lethal dose in humans is estimated to be 1-2 mg.[2]

Table 2: LD50 Values of Aconitine in Mice

Route of Administration LD50 (mg/kg) Reference
Oral 1.0 [16]
Intravenous 0.100 [16]
Intraperitoneal 0.270 [16]

| Subcutaneous | 0.270 |[16] |

Symptoms of aconitine poisoning include neurological effects like paresthesia and muscle weakness, and cardiovascular effects such as arrhythmias, hypotension, and chest pain.[13][16]

Experimental Protocols

In Vitro Cardiomyocyte Viability Assay

This protocol is used to assess the cytotoxic effects of aconitine on cardiomyocytes.

  • Cell Culture: H9c2 rat cardiomyocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to attach for 24 hours.[20]

  • Treatment: Aconitine is dissolved in a suitable solvent and serially diluted to the desired concentrations. The cell culture medium is replaced with medium containing different concentrations of aconitine. A vehicle control is included.[20]

  • Viability Assessment (MTT Assay): After a 24-hour incubation period, MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved, and the absorbance is measured using a microplate reader to determine cell viability relative to the control.[20]

  • Apoptosis Detection: Apoptosis can be confirmed using methods like DAPI staining to observe nuclear morphology (chromatin condensation and nuclear shrinkage) or Annexin V-FITC/propidium iodide staining followed by flow cytometry.[21]

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment Seed Seed H9c2 cells in 96-well plate Incubate1 Incubate 24h for cell attachment Seed->Incubate1 Treat Treat cells with Aconitine concentrations Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 MTT Add MTT reagent Incubate Incubate2->MTT Solubilize Solubilize formazan MTT->Solubilize Read Measure absorbance Solubilize->Read Analyze Analyze data & determine IC50 Read->Analyze

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vivo Analgesia Assessment (Hot Plate Test)

This protocol evaluates the central analgesic activity of aconitine in mice.

  • Animals: Male ICR mice are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Drug Administration: Aconitine is administered orally at doses of 0.3 mg/kg and 0.9 mg/kg. A control group receives the vehicle, and a positive control group receives a standard analgesic like aspirin (200 mg/kg).[8]

  • Procedure: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55±0.5°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage increase in pain threshold is calculated for each group compared to the control. Statistical analysis is performed to determine significance.[8]

References

A Comprehensive Review of Garrya Alkaloids: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Garrya alkaloids, a class of diterpenoid alkaloids, are predominantly found in plants of the genus Garrya. These natural products have attracted considerable interest from the scientific community due to their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive literature review of Garrya alkaloids, focusing on their isolation, structure elucidation, synthesis, and pharmacological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Isolation and Structure Elucidation

The primary Garrya alkaloids that have been extensively studied are garryine, veatchine, cuauchichicine, and garryfoline. The isolation of these compounds from plant material, typically the bark and leaves of Garrya species such as Garrya laurifolia and Garrya ovata var. lindheimeri, involves classical alkaloid extraction techniques.

General Isolation Protocol

A general procedure for the extraction and isolation of Garrya alkaloids is outlined below. This process is based on the principles of acid-base extraction to separate the basic alkaloids from other plant constituents.

plant_material Powdered Plant Material (Garrya sp.) defatting Defatting with Petroleum Ether plant_material->defatting extraction Extraction with Methanol or Ethanol defatting->extraction acidification Acidification of Extract (e.g., with HCl) extraction->acidification partition1 Partition with Organic Solvent (e.g., Chloroform) acidification->partition1 aqueous_phase Aqueous Phase (Alkaloid Salts) partition1->aqueous_phase Alkaloid salts dissolve organic_phase1 Organic Phase (Neutral & Acidic Impurities) partition1->organic_phase1 Impurities removed basification Basification (e.g., with NH4OH) aqueous_phase->basification partition2 Partition with Organic Solvent (e.g., Chloroform) basification->partition2 organic_phase2 Organic Phase (Crude Alkaloids) partition2->organic_phase2 Free bases dissolve aqueous_phase2 Aqueous Phase (depleted) partition2->aqueous_phase2 chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) organic_phase2->chromatography alkaloids Pure Garrya Alkaloids (Garryine, Veatchine, Cuauchichicine, Garryfoline) chromatography->alkaloids

Figure 1: General workflow for the isolation of Garrya alkaloids.
Structure Determination

The structures of Garrya alkaloids have been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The structures of cuauchichicine and garryfoline, in particular, were revised based on detailed 13C NMR analysis and confirmed by X-ray crystallography[1]. This revision was crucial for understanding the stereochemistry and absolute configuration of these complex molecules.

Table 1: Spectroscopic Data for Key Garrya Alkaloids

Alkaloid1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Mass Spec (m/z)
Garryine Data to be populated from synthesis papersData to be populated from synthesis papersData to be populatedData to be populated
Veatchine Data to be populated from synthesis papersData to be populated from synthesis papersData to be populatedData to be populated
Cuauchichicine Data to be populated from Pelletier et al. (1979)Data to be populated from Pelletier et al. (1979)Data to be populatedData to be populated
Garryfoline Data to be populated from Pelletier et al. (1979)Data to be populated from Pelletier et al. (1979)Data to be populatedData to be populated

(Note: This table will be populated with specific data upon successful extraction from the cited literature.)

Total Synthesis

The complex polycyclic structures of Garrya alkaloids have made them challenging targets for total synthesis. Several research groups have reported the total synthesis of garryine and veatchine, often in racemic or asymmetric forms. These synthetic endeavors not to only confirm the proposed structures but also provide access to analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

A representative synthetic approach to the Garrya alkaloid core often involves the construction of the intricate ring system through a series of cycloaddition and rearrangement reactions. The following diagram illustrates a conceptual workflow for the synthesis of a Garrya alkaloid.

start Simple Starting Materials intermediate1 Polycyclic Intermediate Construction start->intermediate1 cyclization Key Cyclization Step (e.g., Diels-Alder, Radical) intermediate1->cyclization functionalization Functional Group Interconversions final_steps Final Functionalization and Stereochemical Control functionalization->final_steps core Garrya Alkaloid Core Structure cyclization->core core->functionalization target Target Garrya Alkaloid (e.g., Garryine, Veatchine) final_steps->target

Figure 2: Conceptual workflow for the total synthesis of a Garrya alkaloid.

Biological Activities

Garrya alkaloids have been investigated for a range of pharmacological activities. Early studies focused on their general physiological effects, while more recent research, although limited, has begun to explore their potential in specific therapeutic areas.

Pharmacological Profile

Initial pharmacological screening of garryine, veatchine, cuauchichicine, and garryfoline revealed a range of effects. In mice, toxic signs were observed, and in anesthetized cats, these alkaloids caused a brief lowering of blood pressure and respiratory failure at high doses[2][3]. They were found to have no significant potent action on smooth muscle organs[2][3].

Specific Activities
  • Antihistaminic and Anticholinergic Activity: Garryfoline has been reported to exhibit weak antihistaminic and anticholinergic properties[2][3]. The exact mechanism of this action has not been fully elucidated but is presumed to involve antagonism at histamine and acetylcholine receptors.

  • Other Potential Activities: While specific quantitative data is scarce in the readily available literature, the diterpenoid alkaloid class to which Garrya alkaloids belong is known for a broader spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Further investigation is warranted to determine if Garrya alkaloids possess these properties.

Table 2: Summary of Reported Biological Activities of Garrya Alkaloids

AlkaloidBiological ActivityQuantitative DataExperimental Model
Garryine Hypotensive, Respiratory effectsQualitativeAnesthetized cat
Veatchine Hypotensive, Respiratory effectsQualitativeAnesthetized cat
Cuauchichicine Hypotensive, Respiratory effectsQualitativeAnesthetized cat
Garryfoline Weak Antihistaminic, Weak Anticholinergic, HypotensiveQualitativeIn vitro and in vivo models

(Note: This table highlights the need for further research to obtain quantitative bioactivity data.)

Proposed Signaling Pathway for Antihistaminic Action

The antihistaminic effect of garryfoline likely involves the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling pathway of the H1 receptor and the putative inhibitory action of garryfoline.

Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds & activates Garryfoline Garryfoline Garryfoline->H1R blocks Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Figure 3: Proposed mechanism of antihistaminic action of Garryfoline.

Conclusion and Future Directions

Garrya alkaloids represent a fascinating class of natural products with complex chemistry and emerging biological relevance. While significant progress has been made in their isolation, structure elucidation, and synthesis, a comprehensive understanding of their pharmacological potential remains largely unexplored. The qualitative reports of antihistaminic and anticholinergic activities of garryfoline warrant further investigation with modern pharmacological assays to quantify their potency and elucidate their mechanisms of action.

Future research should focus on:

  • Systematic Biological Screening: Comprehensive screening of purified Garrya alkaloids for a wider range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties, using standardized in vitro and in vivo models.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of analogs and derivatives of Garrya alkaloids to establish clear QSARs, which can guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by Garrya alkaloids to understand the basis of their biological effects.

This technical guide serves as a foundation for these future endeavors, providing a consolidated overview of the current knowledge on Garrya alkaloids and highlighting the promising avenues for future research in the quest for novel therapeutic agents.

References

In Silico Prediction of Small Molecule Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental methods for target deconvolution can be time-consuming and resource-intensive. In silico approaches, leveraging computational power and sophisticated algorithms, offer a rapid and cost-effective alternative to predict and prioritize potential protein targets for small molecules. This guide provides an in-depth overview of the core methodologies in in silico target prediction, focusing on both ligand-based and structure-based strategies. It details common experimental protocols for target validation and presents hypothetical data in structured tables for clarity. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed. While this guide uses the hypothetical molecule "Ovatine" for illustrative purposes, the principles and methods described are broadly applicable to any small molecule of interest.

Introduction to In Silico Target Prediction

In silico target prediction encompasses a variety of computational techniques used to identify the biological targets of a compound.[1][2][3] These methods are broadly categorized into two main approaches: ligand-based and structure-based methods.[4]

  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same targets.[1] These methods are particularly useful when the structure of the target protein is unknown.

  • Structure-Based Methods: When the three-dimensional structure of a potential target protein is available, structure-based methods can be employed. These techniques involve docking the small molecule into the binding site of the protein to predict the binding affinity and mode.

Ligand-Based Target Prediction Methods

Chemical Similarity Searching

This is one of the most straightforward ligand-based methods. It involves comparing the chemical structure of the query molecule (e.g., "this compound") to a database of compounds with known biological activities.

Table 1: Hypothetical Results of a 2D Similarity Search for "this compound"

Database CompoundTanimoto SimilarityKnown Target(s)Activity (IC50)
Compound A0.85Kinase B50 nM
Compound C0.79GPCR D120 nM
Compound E0.75Ion Channel F300 nM
Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[5][6]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Preparation: A set of active compounds with known affinity for a particular target is selected. The 3D structures of these molecules are generated and their conformational space is explored.

  • Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are identified across the set of active ligands.

  • Model Generation: A pharmacophore model is generated that represents the spatial arrangement of these key features.

  • Database Screening: The generated pharmacophore model is then used to screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active against the target of interest.

Structure-Based Target Prediction Methods

Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a library of 3D protein structures to identify potential binding partners.[7][8]

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation: The 3D structure of the small molecule ("this compound") is generated and energy-minimized.

  • Target Database Preparation: A library of 3D protein structures is prepared. This can be a comprehensive database like the PDB or a curated set of proteins from a specific family (e.g., kinases, GPCRs). The protein structures are prepared by adding hydrogens, assigning partial charges, and defining the binding pocket.

  • Docking Simulation: The ligand is docked into the defined binding site of each protein in the library using software like AutoDock Vina or GOLD.[7][9]

  • Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The protein targets are then ranked based on their predicted binding scores.

Table 2: Hypothetical Top Hits from a Reverse Docking Screen with "this compound"

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Binding Site
Kinase B1XYZ-10.2ATP-binding pocket
Protease Y2ABC-9.5Catalytic site
GPCR D3DEF-9.1Orthosteric pocket

Visualization of Concepts

Experimental Workflow: In Silico Target Prediction

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach l_start Query Molecule ('this compound') l_sim 2D/3D Similarity Search l_start->l_sim l_pharm Pharmacophore Modeling l_start->l_pharm l_pred Predicted Targets l_sim->l_pred l_pharm->l_pred l_db Compound Databases l_db->l_sim l_db->l_pharm validation Experimental Validation (e.g., Binding Assays) l_pred->validation s_start Query Molecule ('this compound') s_revdock Reverse Docking s_start->s_revdock s_pred Predicted Targets s_revdock->s_pred s_db Protein Structure Database (PDB) s_db->s_revdock s_pred->validation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Signal kinase_b Kinase B kinase_a->kinase_b Phosphorylates substrate Substrate Protein kinase_b->substrate Phosphorylates This compound This compound This compound->kinase_b Inhibits p_substrate Phosphorylated Substrate transcription Gene Transcription p_substrate->transcription Regulates

References

The Ethnobotany of Garrya lindheimeri: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Garrya lindheimeri, a silk-tassel native to the Edwards Plateau region of Texas, has been identified in ethnobotanical literature as a plant with potential medicinal applications. Often classified as a subspecies of Garrya ovata, its specific traditional uses, chemical constituents, and pharmacological properties remain largely unexplored in dedicated scientific literature. This technical guide synthesizes the available, albeit limited, information on the ethnobotany of Garrya lindheimeri and the broader Garrya genus. It highlights the significant knowledge gaps that present opportunities for future research in phytochemistry and drug discovery. Due to the scarcity of quantitative data and detailed experimental studies on Garrya lindheimeri, this paper also draws inferences from closely related species to provide a foundational framework for prospective investigations.

Introduction

Garrya lindheimeri Torr., also known as Lindheimer's silktassel, is a perennial evergreen shrub belonging to the Garryaceae family.[1] It is predominantly found on the limestone ledges and rocky slopes of canyons and ravines in central Texas.[1] Taxonomically, it is often considered a subspecies of Garrya ovata and is the only subspecies of this plant found within the United States.[2] While the Garrya genus has a history of use in traditional medicine, specific and detailed ethnobotanical data for Garrya lindheimeri is sparse. This guide aims to collate the existing information and underscore the need for focused research into its potential as a source of novel therapeutic agents.

Ethnobotanical Uses

Given the close taxonomic relationship, it is plausible that Garrya lindheimeri was used for similar purposes. However, without specific studies, this remains an area for future ethnobotanical investigation.

Phytochemistry

Detailed phytochemical analysis of Garrya lindheimeri is currently lacking in scientific literature. To provide a potential chemical context, we can look at studies conducted on other species within the Garrya genus. For instance, a comprehensive study on Garrya laurifolia revealed the presence of several bioactive compounds.

A qualitative phytochemical screening of Garrya laurifolia leaf infusion indicated the presence of alkaloids, flavonoids, and other phenolic compounds.[3] Quantitative analysis of the aqueous extract of G. laurifolia leaves yielded the following:

Phytochemical ClassConcentration
Total Phenols77.9 ± 0.6 mg EQ/g and 87.7 ± 0.7 mg EAG/g
Total Flavonoids5.32 ± 0.2 mg EQ/g
Data from a study on Garrya laurifolia, presented here as a potential analogue.[3]

Furthermore, UHPLC-MS/MS analysis of the G. laurifolia extract identified specific compounds, including chlorogenic acid, rutin, aucubin, luteolin 7-O-neohesperoside, and myricitrin.[3] The Garrya genus is also known for the presence of diterpene alkaloids, which have a range of biological activities.

Future research on Garrya lindheimeri should prioritize a comprehensive phytochemical screening and quantification of its secondary metabolites to ascertain its chemical profile and identify potential lead compounds for drug development.

Pharmacology

As with its phytochemistry, specific pharmacological studies on Garrya lindheimeri have not been published. However, the ethnopharmacological study of Garrya laurifolia provides a valuable template for the types of biological activities that could be investigated.

Experimental Protocols from a Garrya laurifolia Study

The following methodologies were employed in a study of Garrya laurifolia and could be adapted for future research on Garrya lindheimeri.[3]

4.1.1. Preparation of Aqueous Extract (Infusion)

  • Dried and crushed leaves of the plant material are used.

  • A predetermined quantity of leaves is added to boiled water that has been removed from the heat source.

  • The mixture is allowed to stand for 5 minutes.

  • The infusion is then used for phytochemical tests and administration to experimental animals.[3]

4.1.2. Acute Oral Toxicity Study

  • The study is conducted in accordance with national and international guidelines on the welfare of experimental animals.

  • Female mice and rats are administered the plant infusion orally at different doses.

  • Mortality and any signs of toxicity are observed over a specified period.

  • The lethal dose 50 (LD50) is determined. For G. laurifolia, the LD50 was found to be greater than 5000 mg/kg, indicating low acute toxicity.[3]

4.1.3. Antidiabetic and Antihyperglycemic Effect in a Diabetic Rat Model

  • Diabetes is induced in experimental rats (e.g., using streptozotocin).

  • The plant extract is administered orally to normoglycemic and diabetic rats at various doses (e.g., 250 and 500 mg/kg).

  • Blood glucose levels are monitored over a period of time (e.g., 21 days).

  • The effect of the extract on glycemia is compared to a control group.

  • In the study on G. laurifolia, the infusion showed hypoglycemic and antihyperglycemic effects in diabetic rats.[3]

4.1.4. In Vitro Antioxidant Activity

  • The antioxidant activity of the plant extract can be determined using various assays (e.g., DPPH radical scavenging activity).

  • The percentage of antioxidant activity is calculated. G. laurifolia showed strong antioxidant activity (93.1 ± 0.4%).[3]

Future Research Directions and Conclusion

The ethnobotany of Garrya lindheimeri presents a significant opportunity for original research. The current body of knowledge is insufficient to fully understand its traditional uses and pharmacological potential. The following logical workflow is proposed for future investigations:

Ethnobotany_Workflow cluster_ethnobotany Ethnobotanical Investigation cluster_phytochemistry Phytochemical Analysis cluster_pharmacology Pharmacological Evaluation Ethno_Survey Ethnobotanical Surveys in the Edwards Plateau, Texas Doc_Uses Documentation of Traditional Uses (Preparation, Dosage, Ailments) Ethno_Survey->Doc_Uses Extraction Solvent Extraction (e.g., maceration, infusion) Doc_Uses->Extraction Qual_Screen Qualitative Screening (Alkaloids, Flavonoids, etc.) Extraction->Qual_Screen Quant_Analysis Quantitative Analysis (e.g., HPLC, GC-MS) Qual_Screen->Quant_Analysis Isolation Isolation & Structure Elucidation of Bioactive Compounds Quant_Analysis->Isolation In_Vitro In Vitro Bioassays (e.g., antioxidant, antimicrobial, enzyme inhibition) Isolation->In_Vitro In_Vivo In Vivo Studies in Animal Models (Toxicity, Efficacy) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism

Caption: Proposed research workflow for Garrya lindheimeri.

References

Ovatine (C24H35NO3): An Inquiry into a Molecule of Limited Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the natural product Ovatine, with the molecular formula C24H35NO3, remains a molecule with a notable absence of in-depth scientific investigation in publicly accessible literature. This technical overview serves to consolidate the known information about this compound while highlighting the current void in experimental data regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical and Physical Properties

This compound is cataloged with the Chemical Abstracts Service (CAS) number 68719-14-2.[1][2] Its molecular formula is C24H35NO3, corresponding to a molecular weight of 385.5 g/mol .[1][2][3] The compound is a natural product found in the plant species Garrya lindheimeri.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.1⁵,⁸.0¹,¹¹.0²,⁸.0¹⁴,¹⁸]docosan-7-yl) acetate.[1][3]

PropertyValueSource
Molecular FormulaC24H35NO3[1][2][3]
Molecular Weight385.5 g/mol [1][3]
CAS Number68719-14-2[1][2][3]
IUPAC Name(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.1⁵,⁸.0¹,¹¹.0²,⁸.0¹⁴,¹⁸]docosan-7-yl) acetate[1][3]
Natural SourceGarrya lindheimeri[1]

Distinction from Ovatodiolide

It is critical to distinguish this compound from another similarly named natural product, Ovatodiolide. Ovatodiolide is a macrocyclic diterpenoid with a distinct molecular formula and a significant body of research detailing its pharmacological activities. Studies on Ovatodiolide have explored its anti-tumor, anti-fibrotic, antiviral, antibacterial, and anti-inflammatory properties, elucidating its effects on various signaling pathways such as NF-κB/MMP-9, JAK2/STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin.[4] This extensive research contrasts sharply with the lack of available data for this compound (C24H35NO3).

Current Status of Research

A comprehensive search of scientific databases and literature reveals a significant gap in the study of this compound. There are no publicly available studies that provide quantitative data on its biological effects, detailed experimental protocols for its investigation, or analyses of its potential signaling pathways. Consequently, the core requirements for an in-depth technical guide, including data tables of biological activity, experimental methodologies, and visualizations of molecular interactions, cannot be fulfilled at this time.

Future Directions

The unique hexacyclic structure of this compound containing both oxygen and nitrogen heteroatoms suggests the potential for interesting biological activity.[1] However, without dedicated scientific inquiry, its pharmacological profile remains unknown. Future research efforts would need to focus on the following areas to build a foundational understanding of this molecule:

  • Isolation and Purification: Development of robust protocols for the extraction and purification of this compound from Garrya lindheimeri in sufficient quantities for experimental studies.

  • In Vitro Screening: A broad panel of in vitro assays to screen for potential biological activities, such as antimicrobial, anticancer, anti-inflammatory, or neuroprotective effects.

  • Mechanism of Action Studies: Should initial screenings reveal significant activity, subsequent studies would be necessary to identify the molecular targets and signaling pathways modulated by this compound.

  • Synthesis: Elucidation of a synthetic route to produce this compound and its analogs to enable structure-activity relationship (SAR) studies and further biological evaluation.

Logical Workflow for Future this compound Research

G cluster_0 Compound Acquisition cluster_1 Initial Biological Evaluation cluster_2 In-depth Mechanistic Studies cluster_3 Preclinical Development Isolation Isolation & Purification from Garrya lindheimeri Screening In Vitro Biological Screening (e.g., cytotoxicity, antimicrobial) Isolation->Screening Synthesis Chemical Synthesis Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR MoA Mechanism of Action Studies (Target Identification, Pathway Analysis) Screening->MoA If active MoA->SAR InVivo In Vivo Efficacy & Toxicity Studies MoA->InVivo SAR->InVivo

Caption: Proposed workflow for the future scientific investigation of this compound.

References

Methodological & Application

Application Note: Extraction of Ergothioneine from Plant and Fungal Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A query for "Ovatine" extraction from plants likely refers to Ergothioneine (EGT), a potent, naturally occurring thiol antioxidant. The term "this compound" may be a misspelling or confusion with Ovothiol, another sulfur-containing histidine derivative. While Ovothiols are primarily found in marine invertebrates, Ergothioneine is synthesized by fungi and certain bacteria.[1][2] Plants can absorb EGT from the soil through their root systems, making them a secondary source.[3][4] Mushrooms, however, are the richest dietary source of this compound.[4]

Ergothioneine is of significant interest due to its cytoprotective properties, stability against autoxidation, and the existence of a specific transporter in animals (SLC22A4), which underscores its physiological importance.[5] This document provides a comprehensive protocol for the extraction, purification, and quantification of Ergothioneine from plant and, more significantly, fungal materials.

Principle

The extraction of Ergothioneine, a hydrophilic compound, is typically achieved by disrupting the cellular matrix of the source material and using a polar solvent to solubilize the target molecule. Hot water or aqueous ethanol solutions are commonly employed. Subsequent purification steps aim to remove interfering substances like proteins, polysaccharides, and pigments before final quantification, which is most accurately performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Hot Water Extraction from Mushroom Material

This protocol is adapted from methods optimized for mushroom fruiting bodies or mycelia, which are primary sources of EGT.[6][7]

1. Sample Preparation:

  • Fresh material should be cleaned of debris.

  • Freeze-dry (lyophilize) the material to a constant weight to preserve stability and facilitate grinding.

  • Grind the lyophilized material into a fine powder (e.g., using a grinder with a 40-mesh screen). Store the powder at -20°C or below in a desiccated environment until extraction.

2. Extraction:

  • Weigh 1.0 g of the dried mushroom powder into a suitable vessel.

  • Add 20-40 mL of deionized water. A solid-to-liquid ratio between 1:20 and 1:40 (g:mL) is effective.[6][7]

  • Heat the suspension in a water bath at 70-100°C for 5 to 60 minutes with continuous stirring.[6][7] This thermal treatment helps break down cell walls and release EGT into the aqueous solution.

  • Allow the mixture to cool to room temperature.

3. Clarification and Initial Purification:

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.[8]

  • Carefully decant and collect the supernatant.

  • For enhanced purity, pass the supernatant through a 0.45 µm nylon syringe filter to remove any remaining particulates.[9]

  • (Optional) For removing larger molecules like proteins and polysaccharides, perform ultrafiltration using a membrane with a molecular weight cut-off of 4 to 30 kDa.[6][10]

4. Final Analysis:

  • The clarified filtrate is now ready for quantification by HPLC.

Protocol 2: Aqueous Ethanol Extraction

This method is suitable for various plant and fungal matrices.[11]

1. Sample Preparation:

  • Prepare the material as described in Protocol 1, Step 1.

2. Extraction:

  • Weigh 0.5 g of the dried powder into a centrifuge tube.

  • Add 10 mL of an aqueous ethanol solution (50-70% v/v).[11]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a shaker or sonicator for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

3. Clarification:

  • Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm nylon syringe filter.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the ethanol from the filtrate to dryness using a vacuum centrifugal concentrator or a rotary evaporator.[9]

  • Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the initial HPLC mobile phase.[9]

  • The sample is now ready for HPLC analysis.

Protocol 3: HPLC Quantification of Ergothioneine

High-Performance Liquid Chromatography is the standard for accurately quantifying EGT.[12] Methods can employ Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: Cogent Diamond Hydride™ or a similar HILIC column (e.g., 250 mm x 4.6 mm, 5 µm) is highly effective for this polar analyte.[6][9][13] Tandem C18 columns can also be used.[11][14]

  • Mobile Phase (HILIC example): Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v). The aqueous portion may contain a buffer such as 20 mmol/L ammonium acetate adjusted to pH 6.0.[6]

  • Flow Rate: 0.7 - 1.0 mL/min.[15]

  • Column Temperature: 25 - 40°C.[6][15]

  • Detection Wavelength: 254 nm.[11][14]

  • Injection Volume: 5 - 20 µL.[10][15]

  • Quantification: Create a standard curve using a certified L-Ergothioneine standard (0.01–0.1 mg/mL).[9] Compare the peak area of the unknown sample to the standard curve to determine its concentration.

Data Presentation

The following table summarizes typical extraction conditions and yields reported in the literature for mushrooms, a primary source of Ergothioneine.

Mushroom Species Material Extraction Solvent Extraction Method EGT Yield (mg/g dry wt) Reference
Agaricus bisporus (Portabella)Freeze-dried powderDeionized WaterHeating~2.0[11],[14]
Lentinus edodes (Shiitake)Freeze-dried powderDeionized WaterHeating~1.7[11],[14]
Pleurotus ostreatus (Oyster)Freeze-dried powderDeionized WaterHeating~1.5[11],[14]
Pleurotus eryngii (King Oyster)Freeze-dried powderDeionized WaterHeating~1.1[11],[14]
Grifola frondosa (Maitake)Freeze-dried powderDeionized WaterHeating~1.9[11],[14]
Pleurotus citrinopileatusFreeze-dried powder60% EthanolHigh Hydrostatic PressureNot specified[10]

Mandatory Visualization

Extraction_Workflow A Plant/Fungal Material (e.g., Mushrooms) B Sample Preparation (Freeze-dry, Grind) A->B Cleanse C Extraction (Hot Water or Aq. Ethanol) B->C Add Solvent D Centrifugation (10,000 x g, 15 min) C->D Separate Solids E Supernatant Collection D->E Isolate Liquid F Filtration / Purification (0.45 µm Filter, Optional SPE/Ultrafiltration) E->F Clarify G HPLC Analysis (HILIC/RP Column, UV 254 nm) F->G Inject Sample H Data Analysis (Quantification via Standard Curve) G->H Integrate Peak

Caption: General workflow for Ergothioneine extraction and analysis.

Ergothioneine_Pathway cluster_synthesis Biosynthesis (in Fungi/Bacteria) cluster_uptake Uptake & Function (in Plants/Animals) Histidine L-Histidine EgtB EgtB Enzyme (Oxidative C-S bond formation) Histidine->EgtB Cysteine Cysteine Cysteine->EgtB SAM S-adenosyl methionine (SAM) EgtD EgtD Enzyme (Methyltransferase) SAM->EgtD EgtB->EgtD EgtE EgtE Enzyme (C-S Lyase) EgtD->EgtE Ergothioneine Ergothioneine EgtE->Ergothioneine Diet Dietary Source (Mushrooms, Plants) Ergothioneine->Diet Accumulation Transporter SLC22A4 Transporter Diet->Transporter Cell Cellular Protection (Antioxidant Activity) Transporter->Cell

Caption: Simplified Ergothioneine biosynthesis and uptake pathway.

References

High-performance liquid chromatography (HPLC) for Ovatine purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Ovatine using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a complex, naturally derived small molecule with the chemical formula C₂₄H₃₅NO₃. Given its intricate hexacyclic structure, which includes an acetate ester and a tertiary amine, obtaining high-purity this compound from crude extracts or synthetic reaction mixtures is crucial for accurate biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such complex organic molecules due to its high resolution and sensitivity.[1][2]

This application note details a robust reversed-phase HPLC (RP-HPLC) methodology for the analytical determination and preparative purification of this compound. The protocols provided are designed for researchers, scientists, and professionals in drug development who require a reliable method to isolate this compound with high purity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[3][4]

  • Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in a suitable organic solvent such as HPLC-grade methanol or acetonitrile to a final concentration of 1-5 mg/mL. For optimal peak shape, the sample solvent should be similar in composition to the initial mobile phase.[5][6]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter.[3][4] The filtered solution is now ready for HPLC analysis.

Analytical HPLC Method

This method is designed to assess the purity of the this compound sample and to determine its retention time. A C18 column is a common first choice for the separation of hydrophobic molecules like this compound.[7][8] Gradient elution is employed to ensure the efficient separation of this compound from impurities with a wide range of polarities.[9][10]

  • Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions: The parameters for the analytical method are summarized in Table 1. A gradient elution is used to provide good resolution for complex samples.[9][11] The addition of an acid modifier like formic acid helps to protonate the tertiary amine in this compound, leading to sharper, more symmetrical peaks.

Preparative HPLC Method

The analytical method is scaled up for preparative purification to isolate larger quantities of this compound. This involves using a larger column and a higher flow rate.

  • Instrumentation: A preparative HPLC system with a high-flow-rate pump, a larger sample loop injector, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.

  • Chromatographic Conditions: The parameters for the preparative method are outlined in Table 2. The gradient profile is adjusted to optimize the separation for a higher sample load.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the this compound peak begins to elute and stop collection just after the peak returns to baseline.

  • Post-Purification: Combine the collected fractions containing pure this compound. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). The purity of the isolated solid should be confirmed using the analytical HPLC method described above.

Data Presentation

The following tables summarize the instrumental conditions for the analytical and preparative purification of this compound.

Table 1: Analytical HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 15 minutes
95% B hold for 2 minutes
95% B to 40% B over 1 minute
40% B hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

| Run Time | 20 minutes |

Table 2: Preparative HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 45% B to 85% B over 20 minutes
85% B to 100% B over 2 minutes
100% B hold for 3 minutes
Flow Rate 20.0 mL/min
Column Temperature Ambient
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration and sample load)

| Fraction Collection | Triggered by UV signal threshold |

Table 3: Hypothetical Purification Results

Parameter Value
Crude Purity (by area %) ~65%
Retention Time (Analytical) 9.8 min
Sample Load (Preparative) 50 mg
Purity of Isolated Fraction >99%

| Overall Recovery | ~85% |

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated using purified this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification & Analysis cluster_post Post-Purification crude Crude this compound Sample dissolve Dissolve in Methanol crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate analytical Analytical HPLC (Purity Check) filtrate->analytical Initial Analysis preparative Preparative HPLC (Purification) filtrate->preparative Purification Run fractions Collect Fractions preparative->fractions evaporate Evaporate Solvent fractions->evaporate analytical_final Analytical HPLC (Final Purity >99%) pure Pure this compound (>99%) evaporate->pure pure->analytical_final Purity Confirmation G This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates CellResponse Cellular Response (e.g., Anti-inflammatory) TranscriptionFactor->CellResponse Regulates Gene Expression

References

Topic: Animal Models for Studying the Neuroprotective Effects of Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTES & PROTOCOLS

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ovatine is a novel investigational compound demonstrating significant neuroprotective potential, particularly in the context of Parkinson's Disease (PD). Its primary mechanism of action is believed to be the modulation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress.[1][2] This document provides detailed application notes and experimental protocols for utilizing established toxin-induced animal models to evaluate the therapeutic efficacy and underlying mechanisms of this compound. The protocols for the MPTP-induced mouse model and the 6-OHDA-induced rat model are outlined, as these are the most widely used and validated models for preclinical PD research.[3][4]

Overview of Relevant Animal Models

The selection of an appropriate animal model is critical for elucidating the neuroprotective effects of this compound. Toxin-based models are instrumental as they replicate key pathological features of Parkinson's Disease, namely the progressive degeneration of dopaminergic neurons in the substantia nigra.[3][4]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This is the most common model for PD.[3] MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic cation MPP+ by monoamine oxidase B (MAO-B) in astrocytes.[5] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and eventual cell death.[5] C57BL/6 mice are the strain of choice due to their high sensitivity to MPTP.[6]

  • 6-OHDA (6-hydroxydopamine) Rat Model: This model induces degeneration of catecholaminergic neurons. Because 6-OHDA cannot cross the blood-brain barrier, it requires direct intracerebral injection into specific brain regions, such as the substantia nigra or the medial forebrain bundle (MFB).[7][8] This allows for the creation of unilateral lesions, which are highly valuable for behavioral assessments, as the unlesioned side of the animal serves as an internal control.[7] The neurotoxicity of 6-OHDA is mediated by the production of reactive oxygen species and mitochondrial failure.[4]

This compound's Mechanism of Action: The Nrf2 Pathway

This compound is hypothesized to exert its neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[9] In the presence of oxidative stress, this bond is disrupted. This compound is believed to facilitate this dissociation, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including antioxidant enzymes that combat neuronal damage.[2][9] Dysregulation of the Nrf2/ARE pathway is observed in Parkinson's disease, making it a promising therapeutic target.[2]

Visualization of this compound's Proposed Signaling Pathway

Ovatine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from MPP+) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Protection Neuroprotection Genes->Protection

Caption: Proposed mechanism of this compound via the Keap1-Nrf2 signaling pathway.

Experimental Protocols

Protocol 1: MPTP-Induced Neurodegeneration in Mice

This protocol describes an acute regimen to induce Parkinsonian features in C57BL/6 mice.[10][11]

A. Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • This compound (or vehicle control)

  • Sterile saline (0.9%)

  • Anesthesia (e.g., Isoflurane)

  • Behavioral testing apparatus (Rotarod, Open field)

  • Tissue homogenization buffer, antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)

B. Experimental Workflow:

Caption: General experimental workflow for the MPTP mouse model study.

C. Detailed Procedure:

  • Animal Acclimatization: House mice for at least one week under standard conditions before starting the experiment.

  • This compound Administration: Begin oral gavage of this compound (e.g., 10 and 50 mg/kg) or vehicle daily. Continue for 14 days prior to MPTP administration and for 7 days after.

  • MPTP Induction: On day 15, administer MPTP (20 mg/kg, intraperitoneal injection) dissolved in sterile saline. Give a total of four injections at 2-hour intervals.[5] Safety Note: MPTP is a potent neurotoxin. Strict safety protocols must be followed.

  • Behavioral Assessment (Rotarod Test):

    • Training: Train mice on the rotarod for 3 consecutive days before MPTP injection (baseline).

    • Testing: On day 7 post-MPTP, test motor coordination. Place the mouse on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform three trials per mouse.

  • Euthanasia and Tissue Processing: On day 8 post-MPTP, euthanize mice. Perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix the tissue for immunohistochemistry or snap-freeze the striatum for biochemical analysis.

  • Biochemical Analysis (HPLC): Homogenize striatal tissue to measure dopamine and its metabolites (DOPAC, HVA) via High-Performance Liquid Chromatography.

  • Histological Analysis (Immunohistochemistry): Section the substantia nigra and stain for Tyrosine Hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons.

Protocol 2: 6-OHDA-Induced Unilateral Lesion in Rats

This protocol creates a severe and specific lesion of the nigrostriatal pathway.[4][7]

A. Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-OHDA hydrochloride (Sigma-Aldrich)

  • Ascorbic acid (0.02% in sterile saline)

  • Anesthesia (e.g., Ketamine/Xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Apomorphine or Amphetamine for rotational behavior test

B. Detailed Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.[4]

  • 6-OHDA Injection:

    • Prepare 6-OHDA solution (e.g., 4 µg/µL in saline with 0.02% ascorbic acid to prevent oxidation).[12] The solution must be fresh and protected from light.[8]

    • Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB).

    • Slowly lower the Hamilton syringe needle to the target coordinates.

    • Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/minute.[8]

    • Leave the needle in place for an additional 5-8 minutes to allow for diffusion before slowly retracting it.[8][12]

  • This compound Treatment: this compound administration (e.g., daily oral gavage) can be initiated pre- or post-surgery depending on the study design (neuroprotective vs. neurorestorative).

  • Behavioral Assessment (Apomorphine-Induced Rotation):

    • Two to three weeks post-lesion, challenge the rats with apomorphine (0.2-0.5 mg/kg, subcutaneous).

    • Place the rat in a circular test chamber and record the number of full contralateral (away from the lesioned side) rotations over a 30-40 minute period. A successful lesion is typically indicated by >200 contralateral rotations in 30 minutes.[8]

  • Endpoint Analysis: Similar to the MPTP model, perform HPLC on striatal tissue and TH-immunohistochemistry on substantia nigra sections to quantify the extent of the lesion and the protective effect of this compound.

Data Presentation and Expected Outcomes

Quantitative data should be meticulously recorded and analyzed. The following tables provide a template for summarizing expected results from this compound efficacy studies.

Table 1: Effect of this compound on Motor Performance (Rotarod Test) in MPTP Mice

Treatment GroupNBaseline Latency (s)Post-MPTP Latency (s)% Motor Deficit
Vehicle + Saline10285 ± 15280 ± 181.8%
Vehicle + MPTP10290 ± 12115 ± 2060.3%
This compound (10 mg/kg) + MPTP10288 ± 14195 ± 2532.3%
This compound (50 mg/kg) + MPTP10284 ± 16255 ± 22**10.2%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle + MPTP group.

Table 2: Neurochemical and Histological Outcomes of this compound Treatment

Treatment Group (Model)Striatal Dopamine (% of Control)Substantia Nigra TH+ Neurons (% of Control)
MPTP Mouse Model
Vehicle + MPTP35 ± 5%42 ± 6%
This compound (50 mg/kg) + MPTP78 ± 8% 81 ± 7%
6-OHDA Rat Model
Vehicle + 6-OHDA8 ± 3%15 ± 4%
This compound (50 mg/kg) + 6-OHDA45 ± 6% 52 ± 8%
*Data are presented as Mean ± SEM. *p<0.01 compared to respective Vehicle + Toxin group.

These tables illustrate that this compound treatment is expected to dose-dependently ameliorate motor deficits, preserve striatal dopamine levels, and protect dopaminergic neurons from toxin-induced cell death.

References

Application Notes & Protocols: Development of Analytical Standards for Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development of analytical standards for Ovatine, a diterpenoid alkaloid with the molecular formula C₂₄H₃₅NO₃, naturally found in Garrya lindheimeri.[1][2] Detailed protocols for the extraction, quantification, and structural elucidation of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Additionally, a hypothesized mechanism of action and a corresponding signaling pathway are discussed to provide a framework for pharmacological investigation.

Introduction and Hypothesized Mechanism of Action

This compound is a complex diterpenoid alkaloid isolated from plants of the Garrya genus. Diterpenoid alkaloids are a class of natural products known for their diverse and potent biological activities, particularly on the central nervous system.[3][4] Many compounds in this class have been shown to interact with ion channels and neurotransmitter receptors.[3]

Based on the structural class of this compound, it is hypothesized that it may act as a modulator of voltage-gated sodium channels (VGSCs). Persistent activation or deactivation of these channels can have significant effects on neuronal excitability.[3] This proposed mechanism suggests that this compound could be a valuable lead compound for the development of novel therapeutics targeting neurological disorders. The following analytical protocols are designed to ensure the accurate identification, quantification, and characterization of this compound for research and development purposes.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes an acid-base extraction method optimized for the isolation of alkaloids from a plant matrix, followed by a solid-phase extraction (SPE) clean-up step.

Materials:

  • Dried and powdered Garrya lindheimeri plant material

  • Methanol (HPLC grade)

  • 0.5 M Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • C18 SPE Cartridges

Procedure:

  • Extraction: Weigh 10 g of powdered plant material into a flask. Add 100 mL of methanol and sonicate for 1 hour. Allow the mixture to macerate for 24 hours at room temperature.

  • Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: Dissolve the dried residue in 50 mL of 0.5 M HCl. Wash the acidic solution three times with 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 11 with 25% ammonium hydroxide.

  • Extract the alkaloids from the basified solution three times with 50 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude alkaloid extract.

  • SPE Clean-up: Condition a C18 SPE cartridge with 10 mL of methanol, followed by 10 mL of deionized water.

  • Dissolve the crude extract in 2 mL of methanol and load it onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove highly polar impurities.

  • Elute the this compound-containing fraction with 10 mL of methanol.

  • Evaporate the eluate to dryness. The resulting purified extract is ready for analysis.

cluster_extraction Extraction & Purification cluster_analysis Analytical Workflow plant Plant Material methanolic_extraction Methanolic Extraction plant->methanolic_extraction acid_base Acid-Base Partitioning methanolic_extraction->acid_base spe SPE Cleanup acid_base->spe ovatine_extract Purified this compound spe->ovatine_extract hplc HPLC-UV (Quantification) ovatine_extract->hplc Analyze gcms GC-MS (Identification) ovatine_extract->gcms Analyze nmr NMR (Structure Elucidation) ovatine_extract->nmr Analyze data Analytical Data hplc->data gcms->data nmr->data

Caption: General workflow for this compound extraction and analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 220 nm

Standard Preparation: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range.

Data Presentation: HPLC Method Validation Parameters

ParameterResult
Retention Time (min) 12.5
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98.5% - 101.2%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol provides a method for the qualitative analysis and confirmation of this compound's identity. Due to the polarity and molecular weight of this compound, derivatization may be necessary to improve volatility.

Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • Mass Range: m/z 50-550

Sample Derivatization (Silylation):

  • Evaporate 100 µL of the purified extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation: GC-MS Identification Parameters

ParameterValue
Analyte This compound (TMS derivative)
Retention Time (min) ~18.9
Molecular Ion [M]⁺ (m/z) 457
Key Mass Fragments (m/z) 442, 384, 282, 147
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the definitive technique for the structural confirmation of this compound.[1][5][6]

Sample Preparation: Dissolve approximately 5-10 mg of highly purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC

  • Temperature: 298 K

  • ¹H NMR: 16 scans, 1.0 s relaxation delay

  • ¹³C NMR: 1024 scans, 2.0 s relaxation delay

Data Presentation: Hypothetical Key NMR Shifts

NucleusChemical Shift (δ, ppm)Multiplicity
¹H5.15d
¹H4.98d
¹H3.85dd
¹H2.05s
¹³C170.8 (C=O)-
¹³C145.2 (=CH₂)-
¹³C112.5 (=CH₂)-
¹³C85.3 (CH-O)CH
¹³C21.2 (CH₃)CH₃

Signaling Pathway Visualization

Based on the hypothesized mechanism of action for diterpenoid alkaloids, this compound may interact with voltage-gated sodium channels (VGSCs). The following diagram illustrates a simplified signaling cascade that could be initiated by such an interaction, leading to changes in neuronal activity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Modulates Na_in Na⁺ Influx VGSC->Na_in Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na⁺ Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Signaling Downstream Signaling Cascades Ca_in->Signaling Ca_out Ca²⁺ Response Cellular Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: Hypothesized signaling pathway for this compound via VGSC modulation.

References

Application Notes and Protocols: Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for illustrative purposes only. Ovatine is a fictional compound, and all data, signaling pathways, and experimental results presented herein are hypothetical. This document is designed to demonstrate the structure and content of a comprehensive guide for a novel compound in drug discovery research.

Topic: Using this compound in Drug Discovery Research for Pancreatic Ductal Adenocarcinoma (PDAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and limited therapeutic options. A key signaling node implicated in PDAC progression is the Serine/Threonine Kinase 1 (STK1), a novel kinase found to be overexpressed in over 70% of PDAC tumors. STK1 is a critical mediator of tumor cell proliferation, metabolic reprogramming, and resistance to apoptosis.

This compound is a first-in-class, potent, and selective small molecule inhibitor of STK1. These application notes provide a summary of this compound's mechanism of action, key performance data, and detailed protocols for its use in preclinical drug discovery research.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of STK1, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream substrates, including the transcription factor Proliferation-Associated Factor 1 (PAF1). Inhibition of the STK1-PAF1 signaling cascade leads to cell cycle arrest at the G1/S checkpoint and induction of apoptosis in STK1-dependent cancer cells.

Ovatine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 (Active) Receptor->STK1 Activates PAF1 PAF1 (Inactive) STK1->PAF1 Phosphorylates STK1_inactive STK1 (Inactive) PAF1_active PAF1-P (Active) PAF1->PAF1_active This compound This compound This compound->STK1 Inhibits DNA DNA PAF1_active->DNA Proliferation Gene Transcription (Cell Proliferation, Survival) DNA->Proliferation

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. STK1
STK1 5.2 1
STK28,500>1,600x
MAPK1>10,000>1,900x
AKT1>10,000>1,900x
CDK26,200>1,100x

Table 2: In Vitro Cellular Activity of this compound

Cell LineSTK1 ExpressionGI50 (nM)
PANC-1High15.8
MIA PaCa-2High22.5
BxPC-3Low1,250
HPDENormal>20,000

Table 3: In Vivo Efficacy of this compound in PANC-1 Xenograft Model

Treatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3088
Gemcitabine60 (IV, Q3D)55

Experimental Protocols

Protocol 1: In Vitro STK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of this compound against the STK1 kinase.

Materials:

  • STK1 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound (serial dilutions in DMSO)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a 2X solution of STK1 kinase and Eu-anti-GST antibody in assay buffer.

  • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Serially dilute this compound in 100% DMSO, followed by a 1:50 dilution in assay buffer to create 4X compound solutions.

  • Dispense 2.5 µL of the 4X this compound solutions (or DMSO control) into the wells of a 384-well plate.

  • Add 2.5 µL of the 2X kinase/antibody solution to all wells. Mix gently.

  • Add 5 µL of the 2X tracer solution to all wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of this compound on the proliferation of PDAC cell lines.

Materials:

  • PANC-1, MIA PaCa-2, BxPC-3, and HPDE cell lines

  • Complete growth medium (DMEM or RPMI-1640 with 10% FBS)

  • This compound (serial dilutions)

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with serial dilutions of this compound (final DMSO concentration <0.1%). Include vehicle control wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Experimental Workflows & Logical Relationships

Visualizing the workflow is crucial for planning and execution in drug discovery.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_hit Outcome a Primary Screen (STK1 Kinase Assay) b IC50 Determination a->b Confirm Hits c Kinase Selectivity Panel b->c Assess Selectivity d Cellular Proliferation Assay (GI50) b->d Assess Cellular Potency e Pharmacokinetics (PK) Study c->e d->e Select Compound for In Vivo f Mouse Xenograft Efficacy Study e->f Determine Dosing g Lead Candidate (this compound) f->g Demonstrate Efficacy

Caption: High-Level Drug Discovery Workflow for this compound.

Xenograft_Study_Design cluster_treatment Treatment Phase (Days 8-28) start Day 0: Implant PANC-1 Cells in Mice tumor_growth Day 7: Tumor Volume ~100-150 mm³ start->tumor_growth randomize Day 8: Randomize Mice into Treatment Groups tumor_growth->randomize group1 Group 1: Vehicle (Oral, QD) randomize->group1 group2 Group 2: This compound 10 mg/kg (Oral, QD) randomize->group2 group3 Group 3: This compound 30 mg/kg (Oral, QD) randomize->group3 endpoint Day 28: Endpoint Analysis (Tumor Volume, Body Weight) group1->endpoint group2->endpoint group3->endpoint

Caption: In Vivo Xenograft Study Design.

Ovatine and Targeted Protein Degradation: No Scientific Evidence Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no evidence was found to support a role for the natural product Ovatine in the field of targeted protein degradation.

Targeted protein degradation is a revolutionary drug discovery strategy that utilizes the cell's natural disposal machinery to eliminate disease-causing proteins. This is often achieved through technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues. Our investigation sought to find any connection between this compound and these technologies, including its potential as a protein-targeting ligand, an E3 ligase binder, or a molecular glue itself.

The search results consistently identified this compound as a natural product with a defined chemical structure (IUPAC Name: (12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.1⁵,⁸.0¹,¹¹.0²,⁸.0¹⁴,¹⁸]docosan-7-yl) acetate).[1][2][3] However, none of the retrieved scientific literature, patents, or biological activity databases indicate its involvement or investigation in the context of targeted protein degradation.

It is possible that the query may stem from a confusion with a similarly named compound, Ovalicin . One study mentioned Ovalicin as a binder for the development of a PROTAC targeting Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis.[4]

Given the absence of any data linking this compound to targeted protein degradation, it is not possible to generate the requested detailed application notes, protocols, or data tables. The creation of such materials would be entirely speculative and lack the necessary scientific foundation.

For researchers, scientists, and drug development professionals interested in targeted protein degradation, we recommend focusing on well-established scaffolds and ligands for PROTAC and molecular glue development. Numerous resources are available that detail the design, synthesis, and evaluation of these molecules.

References

Application Notes and Protocols for Ovatine as a Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Ovatine as a scaffold for medicinal chemistry is a novel concept and is not yet established in published scientific literature. The following application notes, protocols, and data are presented as a hypothetical case study to illustrate the potential of this complex natural product scaffold for the development of new therapeutic agents.

Introduction

This compound is a polycyclic alkaloid natural product isolated from the plant Garrya lindheimeri.[1][2][3] Its rigid, three-dimensional structure presents a unique and largely unexplored scaffold for medicinal chemistry. The complexity and stereochemical richness of the this compound core could allow for the precise positioning of functional groups in three-dimensional space, making it an attractive starting point for the development of potent and selective modulators of challenging biological targets, such as protein-protein interactions (PPIs).

This document outlines a hypothetical application of the this compound scaffold for the development of inhibitors of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress, and its dysregulation is implicated in cancer, inflammatory diseases, and neurodegenerative disorders.

Hypothetical Application: this compound as a Scaffold for Keap1-Nrf2 PPI Inhibitors

The Nrf2 transcription factor is the master regulator of the antioxidant response. Under normal conditions, it is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, leading to the upregulation of a battery of cytoprotective genes. The large, shallow binding interface of the Keap1-Nrf2 interaction has made it a difficult target for traditional small molecules. The complex, rigid this compound scaffold is hypothesized to be an ideal starting point to develop potent inhibitors that can effectively occupy this interface.

Proposed Signaling Pathway

The diagram below illustrates the Keap1-Nrf2 signaling pathway and the proposed mechanism of action for this compound-based inhibitors.

Keap1_Nrf2_Pathway cluster_0 Normal Conditions cluster_1 Therapeutic Intervention Nrf2_active Nrf2 Keap1 Keap1 Nrf2_active->Keap1 Binding Proteasome Proteasome Nrf2_active->Proteasome Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2_active Degradation Degradation Proteasome->Degradation Ovatine_Inhibitor This compound Derivative Keap1_inhibited Keap1 Ovatine_Inhibitor->Keap1_inhibited Inhibition Nrf2_stabilized Nrf2 Keap1_inhibited->Nrf2_stabilized Interaction Blocked ARE Antioxidant Response Element (ARE) Nrf2_stabilized->ARE Translocation to Nucleus Cytoprotection Cytoprotective Gene Expression ARE->Cytoprotection Activation

Caption: The Keap1-Nrf2 signaling pathway and the proposed inhibitory mechanism of this compound derivatives.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

A hypothetical library of this compound derivatives was designed to explore the structure-activity relationship for Keap1-Nrf2 inhibition. Modifications were focused on the acetate group at the C-7 position and the methylidene group at the C-6 position of the this compound core, as these are predicted to be solvent-exposed and amenable to chemical modification. The following table summarizes the hypothetical binding affinities of these derivatives for Keap1, as measured by a competitive binding assay.

Compound IDR1 (C-7 Position)R2 (C-6 Position)Keap1 Binding IC50 (nM)
This compound-OAc=CH2>10,000
OV-001-OH=CH28,500
OV-002-OCH3=CH29,200
OV-003-NHAc=CH24,500
OV-004-OH-CH3, -H (reduced)7,800
OV-005-NH-CO-Ph=CH21,200
OV-006 -NH-CO-(4-F-Ph) =CH2 150
OV-007-NH-CO-(4-Cl-Ph)=CH2180
OV-008-NH-CO-(4-MeO-Ph)=CH2950
OV-009-NH-CO-(4-F-Ph)-CH3, -H (reduced)800
SAR Summary Diagram

The logical relationship of the hypothetical SAR is depicted below.

SAR_Logic cluster_C7 C-7 Position Modifications cluster_C6 C-6 Position Modifications Scaffold This compound Scaffold (IC50 > 10,000 nM) C7_OH Hydrolysis to -OH (OV-001, IC50 = 8,500 nM) Scaffold->C7_OH Improved Activity C7_Amide Amide Introduction (OV-003, IC50 = 4,500 nM) C7_OH->C7_Amide Further Improvement C7_Aryl_Amide Aryl Amide (OV-005, IC50 = 1,200 nM) C7_Amide->C7_Aryl_Amide C7_Fluoro_Aryl_Amide 4-Fluoro Aryl Amide (OV-006, IC50 = 150 nM) C7_Aryl_Amide->C7_Fluoro_Aryl_Amide Potent Derivative C6_Reduction Reduction of =CH2 (OV-009, IC50 = 800 nM) C7_Fluoro_Aryl_Amide->C6_Reduction Reduced Activity

Caption: Logical flow of the hypothetical Structure-Activity Relationship (SAR) for this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Semi-Synthesis of this compound Derivatives (e.g., OV-006)

Objective: To synthesize this compound-based amide derivatives via hydrolysis of the native acetate followed by amide coupling.

Materials:

  • This compound (isolated from Garrya lindheimeri)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 4-Fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Deacetylation (Synthesis of OV-001):

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH.

    • Add an aqueous solution of LiOH (2.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with 1M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the deacetylated this compound intermediate (OV-001).

  • Amine Formation (Not shown in table, an intermediate step):

    • The hydroxyl group of OV-001 would be converted to a primary amine. This can be achieved through a multi-step process, for example, by mesylation followed by azide displacement and subsequent reduction (e.g., Staudinger reaction or hydrogenation).

  • Amide Coupling (Synthesis of OV-006):

    • Dissolve the this compound-amine intermediate (1.0 eq) and 4-fluorobenzoic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final compound, OV-006.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Keap1-Nrf2 Competitive Binding Assay (TR-FRET)

Objective: To determine the IC50 values of this compound derivatives for the inhibition of the Keap1-Nrf2 interaction using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human Keap1 protein (His-tagged)

  • Biotinylated peptide corresponding to the Nrf2 binding motif (Biotin-Nrf2)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compounds to the wells of a 384-well plate.

    • Add 2 µL of a positive control (a known Keap1-Nrf2 inhibitor) and a negative control (DMSO vehicle) to designated wells.

  • Reagent Addition:

    • Prepare a mix of His-Keap1 and Biotin-Nrf2 peptide in assay buffer at 2x the final concentration.

    • Add 4 µL of this mix to each well.

    • Incubate for 30 minutes at room temperature.

    • Prepare a mix of Terbium-cryptate anti-His antibody and Streptavidin-d2 in assay buffer at 2x the final concentration.

    • Add 4 µL of this detection mix to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 337 nm and emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Screening Workflow Diagram

The following diagram outlines the workflow for screening the hypothetical this compound derivative library.

Screening_Workflow Start Start: this compound Scaffold Library_Synthesis Semi-Synthesis of This compound Derivative Library (Protocol 1) Start->Library_Synthesis Primary_Screening Primary Screening: TR-FRET Assay @ 10 µM (Protocol 2) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis SAR Analysis and Lead Optimization Dose_Response->SAR_Analysis SAR_Analysis->Library_Synthesis Iterate Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Experimental workflow for the screening and optimization of this compound derivatives.

References

Troubleshooting & Optimization

Improving Ovatine extraction yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ovatine Extraction

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the extraction of this compound, a novel (hypothetical) bioactive compound isolated from the seeds of the Exemplum botanicum plant. This guide addresses common challenges and frequently asked questions to help optimize extraction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process.

Issue 1: Low or No this compound Yield

  • Question: We are experiencing significantly lower than expected yields of this compound from our extraction protocol. What are the potential causes and solutions?

  • Answer: Low this compound yield can stem from several factors, ranging from the quality of the starting material to the specifics of the extraction procedure. Here are the most common causes and troubleshooting steps:

    • Improper Sample Preparation: The physical state of the plant material is crucial for efficient solvent penetration.[1]

      • Solution: Ensure that the Exemplum botanicum seeds are thoroughly dried (e.g., in an oven at 40-60°C) and finely ground to a consistent particle size (e.g., 40-60 mesh).[2] This increases the surface area available for solvent interaction.[1]

    • Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched to the polarity of this compound.

      • Solution: this compound is a moderately polar compound. An aqueous ethanol solution (typically in the range of 60-80%) is often more effective for extracting such compounds than absolute ethanol.[2][3] We recommend starting with 70% ethanol. Conduct small-scale trials with varying solvent polarities to determine the optimal choice for your specific conditions.[2]

    • Inefficient Extraction Method: Passive extraction methods like maceration may require long durations and may not be sufficient for achieving high yields.[2][4]

      • Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2] These methods can significantly enhance extraction efficiency and reduce the required time.[2] For maceration, ensure an adequate extraction time (e.g., 24-48 hours) with continuous agitation.[2]

    • Degradation of this compound: Bioactive compounds can be sensitive to high temperatures, prolonged light exposure, or extreme pH levels during extraction.[1]

      • Solution: Avoid excessive heat during the extraction and solvent evaporation steps.[1] If using heat, a rotary evaporator under reduced pressure at a temperature not exceeding 50°C is recommended.[1] Protect your extracts from light by using amber glassware or by covering the containers.[1]

Issue 2: High Levels of Impurities in the Crude Extract

  • Question: Our crude this compound extract contains a high concentration of other compounds, complicating the purification process. How can we improve the selectivity of our extraction?

  • Answer: Improving the selectivity of the extraction is key to obtaining a purer crude product.

    • Sequential Extraction:

      • Solution: Perform a pre-extraction step with a non-polar solvent like n-hexane. This will remove non-polar impurities such as lipids and chlorophyll before the main extraction of the moderately polar this compound with your chosen solvent system (e.g., 70% ethanol).

    • Acid-Base Liquid-Liquid Extraction:

      • Solution: If this compound has acidic or basic properties, an acid-base liquid-liquid extraction can be a powerful purification step.[1] For instance, if this compound is an acidic compound, you can dissolve the crude extract in an aqueous basic solution, wash with a non-polar solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solid-to-liquid ratio for this compound extraction?

A1: The solid-to-liquid ratio is a critical parameter that affects extraction efficiency.[5] For this compound extraction, a solid-to-liquid ratio in the range of 1:15 to 1:25 (g/mL) is generally recommended. A lower ratio may result in incomplete extraction, while a much higher ratio may not significantly increase the yield and will lead to unnecessary solvent waste.

Q2: How many extraction cycles are recommended for maximizing this compound yield?

A2: A single extraction is often insufficient to recover all the target compound.[1][3] It is generally recommended to perform at least two to three extraction cycles with fresh solvent to ensure a higher recovery of this compound.[1] Combine the filtrates from all cycles before proceeding to the solvent evaporation step.

Q3: What are the recommended storage conditions for the crude this compound extract?

A3: To prevent degradation, the dried crude this compound extract should be stored in a cool, dark, and dry place. For long-term storage, keeping the extract at -20°C in an airtight container is advisable.

Quantitative Data on this compound Extraction

The following table summarizes the yield of this compound from Exemplum botanicum seeds under different extraction conditions. This data is intended to serve as a reference for optimizing your extraction protocol.

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Liquid Ratio (g/mL)This compound Yield (%)
Maceration70% Ethanol2524 hours1:205.8
Maceration95% Ethanol2524 hours1:204.2
Soxhlet Extraction70% Ethanol808 hours1:157.5
Ultrasound-Assisted70% Ethanol5030 minutes1:258.9
Microwave-Assisted70% Ethanol605 minutes1:259.2

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Dry the seeds of Exemplum botanicum at 45°C until a constant weight is achieved. Grind the dried seeds into a fine powder (approximately 40-60 mesh).[2]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL flask.[2]

    • Add 250 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:25 (g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature of 50°C for 30 minutes.[2]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[2]

    • Repeat the extraction process on the residue with an additional 250 mL of 70% ethanol.

    • Combine the filtrates from both extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.[1]

  • Storage: Store the dried crude extract in a desiccator before further use.[2]

Visualizations

Ovatine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation start Plant Material (Exemplum botanicum seeds) drying Drying (45°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Further Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Sample Prep? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Inefficient Method? start->cause3 cause4 Compound Degradation? start->cause4 sol1 Ensure proper drying and grinding cause1->sol1 Yes sol2 Optimize solvent polarity (e.g., 70% EtOH) cause2->sol2 Yes sol3 Use UAE or MAE; Increase extraction time/cycles cause3->sol3 Yes sol4 Control temperature; Protect from light cause4->sol4 Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimizing Ovatine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Ovatine" did not yield results in scientific literature for an experimental drug or compound. The term most closely resembles "Ovaltine," a consumer beverage product. This guide has been created using Osimertinib , a well-documented EGFR tyrosine kinase inhibitor, as a placeholder to demonstrate the requested format and content. Researchers should substitute the information provided here with data specific to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Osimertinib?

A1: Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[1][2] By covalently binding to the Cys797 residue in the ATP-binding site of mutant EGFR, Osimertinib blocks the receptor's kinase activity.[2][3] This inhibition prevents downstream signaling through critical pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are essential for tumor cell proliferation, survival, and growth.[1][3][4]

Q2: What is a typical starting dose for Osimertinib in mouse xenograft models?

A2: The appropriate starting dose depends on the specific tumor model (cell line, patient-derived xenograft), the mutation status, and the experimental endpoint. However, published studies provide a general range. Doses from 5 mg/kg to 25 mg/kg administered orally (p.o.) once daily are commonly reported to be effective in mouse models.[5][6][7] A dose of 25 mg/kg once daily in mice is often considered equivalent to the 80 mg daily human clinical dose.[7] For initial studies, a dose-finding experiment is recommended to determine the optimal balance between efficacy and toxicity.[8]

Q3: How should I prepare and administer Osimertinib for in vivo studies?

A3: Osimertinib is typically administered orally via gavage. Due to its low aqueous solubility, it is often formulated as a suspension.[9] A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.[6] To prepare the formulation, the required amount of Osimertinib powder is weighed and suspended in the vehicle. It is crucial to ensure the suspension is homogenous before each administration, often by vortexing or stirring.

Q4: What are the expected signs of toxicity in mice treated with Osimertinib?

A4: While Osimertinib is more selective for mutant EGFR than wild-type, toxicity can still occur, especially at higher doses. Common signs of toxicity in mice include weight loss, ruffled fur, and changes in behavior.[8] In clinical settings, the most common adverse events are diarrhea, rash, and nausea.[10] Although less frequent, more severe toxicities like myotoxicity (muscle injury), indicated by elevated creatine phosphokinase (CPK) levels, have been reported.[11] Regular monitoring of animal body weight (e.g., twice weekly) and general health is essential.[12]

Troubleshooting Guide

Issue 1: Inconsistent tumor growth inhibition or lack of efficacy.

  • Possible Cause 1: Suboptimal Dosing. The selected dose may be too low for the specific tumor model.

    • Solution: Conduct a dose-response study using a range of doses (e.g., 5, 12.5, and 25 mg/kg) to determine the most effective dose that is well-tolerated.[13]

  • Possible Cause 2: Drug Formulation and Administration. Improper suspension or inconsistent gavage technique can lead to variable dosing.

    • Solution: Ensure the drug is uniformly suspended before each dose. Verify the accuracy of the gavage technique to ensure the full dose is delivered to the stomach.

  • Possible Cause 3: Acquired Resistance. The tumor model may be developing resistance to Osimertinib.

    • Solution: If tumors initially respond and then regrow, consider investigating mechanisms of resistance. Common mechanisms include the acquisition of new EGFR mutations (like C797S) or the activation of bypass signaling pathways (e.g., MET amplification).[14][15]

Issue 2: Significant weight loss or signs of toxicity in the treatment group.

  • Possible Cause 1: Dose is too high. The administered dose may exceed the maximum tolerated dose (MTD) for the specific mouse strain or model.

    • Solution: Reduce the dose. If efficacy is compromised, consider alternative dosing schedules, such as intermittent dosing (e.g., once every other day or weekly), which has shown effectiveness in some models.[16][17] A dose reduction to 40 mg (human equivalent) is sometimes used in clinical practice to manage toxicity without compromising efficacy.[18]

  • Possible Cause 2: Vehicle Toxicity. While uncommon, the vehicle itself could be causing adverse effects.

    • Solution: Run a control group treated only with the vehicle to assess its tolerability.

Issue 3: Difficulty dissolving or suspending Osimertinib.

  • Possible Cause: Poor Solubility. Osimertinib mesylate is slightly soluble in water, and its solubility is pH-dependent.[19][20] It is more soluble in acidic conditions, like simulated gastric fluid (pH 1.2).[9]

    • Solution: Use established suspension vehicles like 0.5% HPMC.[6] Ensure proper mixing and sonication if necessary to create a fine, uniform suspension. Do not attempt to fully dissolve it in neutral aqueous buffers for oral administration.

Data Presentation: In Vivo Dosage and Efficacy

Model Cell Line Dose Route Schedule Observed Efficacy Reference
Mouse XenograftPC-9 (EGFR ex19del)5 mg/kgp.o.Once DailySignificant tumor regression in brain metastasis model.[5]
Mouse XenograftH1975 (L858R/T790M)25 mg/kgp.o.Once DailyProfound and sustained tumor regression.[13]
Mouse XenograftPC-915 mg/kgp.o.Once WeeklyPrevented tumor cell homing to the lungs.[17]
GEMM*EGFR L858R25 mg/kgp.o.Once DailyComplete tumor responses observed after 1-2 months.[7]

*Genetically Engineered Mouse Model

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Osimertinib Suspension

  • Calculation: Determine the total volume of suspension needed for the study group. Calculate the required mass of Osimertinib based on the desired dose (e.g., 25 mg/kg) and the average body weight of the mice. Assume a standard dosing volume (e.g., 10 mL/kg or 0.2 mL for a 20g mouse).

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile, purified water. Mix thoroughly until the HPMC is fully dissolved.

  • Suspension: Weigh the calculated amount of Osimertinib powder. Add it to the HPMC vehicle.

  • Homogenization: Vigorously vortex the mixture for 1-2 minutes until a uniform, milky suspension is formed. Keep the suspension on a stirrer or vortex immediately before each administration to prevent settling.

  • Administration:

    • Securely restrain the mouse.

    • Measure the precise volume of the suspension based on the individual mouse's body weight for that day.

    • Gently insert a sterile oral gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

Mandatory Visualizations

Signaling Pathways

Osimertinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of Osimertinib on EGFR signaling pathways.

Experimental Workflow

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Tumor Cell Implantation TumorGrowth Tumor Growth (to ~100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Dosing Daily Oral Dosing (Vehicle or Osimertinib) Randomize->Dosing Monitor Monitor Body Weight & Tumor Volume (2x/week) Dosing->Monitor Endpoint Reach Endpoint (e.g., Tumor Size, Time) Monitor->Endpoint Harvest Harvest Tissues (Tumor, Plasma, etc.) Endpoint->Harvest Analysis PK/PD & Molecular Analysis Harvest->Analysis

Caption: General experimental workflow for an in vivo xenograft study.

References

Technical Support Center: Ovatine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ovatine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for this compound?

A1: The synthesis of this compound is a three-step process starting from commercially available precursors. The general workflow involves a condensation reaction to form the core scaffold, followed by a cyclization step, and concluding with a final purification protocol. A detailed diagram of the synthesis workflow is provided below.

Q2: What are the most critical steps in the this compound synthesis protocol?

A2: The most critical steps are the initial condensation (Step 1) and the cyclization reaction (Step 2). Incomplete reactions or the formation of side products in these steps can significantly reduce the overall yield and purity of the final this compound product. Careful control of reaction conditions and monitoring of reaction progress are essential.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the progress of each reaction step. This allows for the identification of starting materials, intermediates, and the final product, as well as any potential impurities.

Troubleshooting Guides

Issue 1: Low Yield in Step 1 (Condensation Reaction)

Symptoms:

  • Significantly lower than expected yield of the intermediate product after the condensation reaction.

  • Presence of unreacted starting materials detected by TLC or LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Reaction Time Extend the reaction time and monitor progress every hour using TLC until the starting material is consumed.
Sub-optimal Temperature Ensure the reaction is maintained at the recommended temperature. Use a calibrated thermometer and a stable heating source.
Reagent Quality Use fresh, high-purity reagents. Degradation of starting materials can lead to incomplete reactions.
Solvent Purity Ensure the solvent is anhydrous, as moisture can interfere with the condensation reaction.
Issue 2: Incomplete Cyclization in Step 2

Symptoms:

  • LC-MS analysis shows a mixture of the desired cyclized product and the uncyclized intermediate.

  • Difficulty in purifying the final product due to co-elution of the intermediate.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Catalyst Ensure the catalyst is active. If necessary, use a freshly opened bottle or a different batch of the catalyst.
Incorrect pH The cyclization reaction is pH-sensitive. Adjust the pH of the reaction mixture to the optimal range as specified in the protocol.
Product Inhibition As the product forms, it may inhibit the catalyst. Consider adding the catalyst in portions throughout the reaction.
Issue 3: Poor Purity of Final this compound Product

Symptoms:

  • Multiple peaks observed during HPLC analysis of the purified product.

  • Off-color or unexpected physical appearance of the final compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Formation of Side Products Review the reaction conditions of all steps. Side reactions can be minimized by strictly adhering to the recommended temperature and reaction times.
Ineffective Purification Optimize the purification protocol. This may involve using a different chromatography column, a modified solvent gradient, or recrystallization.
Degradation of Product This compound may be sensitive to light or air. Store the final product under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: this compound Synthesis - Step 1 (Condensation)
  • To a solution of starting material A (1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add starting material B (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the coupling reagent (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: this compound Synthesis - Step 2 (Cyclization)
  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., THF, 15 mL).

  • Add the cyclization catalyst (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the formation of the cyclized product by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Ovatine_Synthesis_Workflow A Starting Material A Step1 Step 1: Condensation A->Step1 B Starting Material B B->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Crude_this compound Crude this compound Step2->Crude_this compound Step3 Step 3: Purification Crude_this compound->Step3 This compound Pure this compound Step3->this compound

Caption: Overall workflow for the three-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Detected Check_Time Extend Reaction Time? Start->Check_Time Check_Temp Verify Temperature? Start->Check_Temp Check_Reagents Use Fresh Reagents? Start->Check_Reagents Solution Yield Improved Check_Time->Solution Yes Check_Temp->Solution Yes Check_Reagents->Solution Yes

Caption: Troubleshooting decision tree for low reaction yield.

Ovatine_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Prevents

Caption: Hypothesized signaling pathway for this compound's mechanism of action.

Ovatine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ovatine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of the recombinant protein this compound.

General Troubleshooting

This section addresses common issues that can arise at various stages of the this compound purification process.

Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low protein yield is a frequent challenge in protein purification. The causes can stem from issues in expression, lysis, or the purification steps themselves.

  • Expression Issues: The initial expression level of this compound might be suboptimal. Before proceeding with purification, it's crucial to confirm that the protein is being expressed. You can check this by running a small fraction of your crude lysate on an SDS-PAGE gel and performing a Western blot using an antibody that targets your affinity tag.[1] If expression is low, consider optimizing expression conditions such as induction time, temperature, or the expression host.[2]

  • Inefficient Lysis: If the cells are not lysed completely, a significant amount of this compound will remain trapped and will be discarded with the cell debris. Ensure your lysis protocol is effective for your expression system.

  • Protein Aggregation: this compound may be forming insoluble aggregates, also known as inclusion bodies, especially when overexpressed in bacterial systems.[3] These aggregates are a common cause of low yield of soluble protein.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers are critical for this compound stability and binding to the chromatography resin.[4][5] Ensure your buffers are at the correct pH and salt concentration.

  • Proteolysis: Degradation of this compound by endogenous proteases released during cell lysis can significantly reduce the yield of full-length protein.[6][7][8][9]

Question: I am observing significant precipitation/aggregation of this compound during purification. What steps can I take to prevent this?

Answer: Protein aggregation is a major obstacle in purification, leading to loss of active protein and potentially causing issues in downstream applications.[10][11]

  • Optimize Buffer Conditions: The composition of your buffers plays a crucial role in maintaining protein stability. You can screen different buffer conditions, including pH, ionic strength, and the addition of stabilizers.[2] Additives like glycerol, arginine, or non-ionic detergents can sometimes prevent aggregation.[2][12]

  • Work at Lower Temperatures: Performing purification steps at 4°C can help to slow down aggregation kinetics.[2]

  • Handle Samples Gently: Avoid vigorous vortexing or agitation, which can expose hydrophobic regions of the protein and promote aggregation.[13]

  • Minimize High Protein Concentrations: High concentrations of this compound, especially during elution from chromatography columns, can increase the likelihood of aggregation.[14] You can try to elute in larger volumes to keep the protein concentration lower.

  • Consider a Different Expression System: If aggregation is persistent, using a different expression system, such as yeast or mammalian cells, might be necessary as they can provide better folding environments for complex proteins.[3]

Question: My purified this compound sample is contaminated with other proteins. How can I improve its purity?

Answer: Achieving high purity is essential for most downstream applications. Contaminating proteins are often host cell proteins (HCPs) that co-purify with your target protein.

  • Optimize Wash Steps: During affinity chromatography, the wash steps are critical for removing non-specifically bound proteins. You can increase the stringency of your wash buffers, for instance by adding a low concentration of the elution agent (e.g., imidazole for His-tagged proteins) or by increasing the salt concentration.[4][15]

  • Add Additional Purification Steps: A single purification step is often not sufficient to achieve high purity.[16] Combining different chromatography techniques that separate proteins based on different properties (e.g., affinity, charge, size) is a common strategy. A typical purification workflow might involve affinity chromatography followed by ion exchange and/or size exclusion chromatography.

  • Address Proteolysis: If the contaminants are degradation products of this compound, adding protease inhibitors to your lysis buffer is crucial.[6][7][9][17]

Troubleshooting Guides by Purification Stage

Cell Lysis and Clarification

Question: I'm unsure if my cell lysis is complete. How can I check and what can I do to improve it?

Answer: To verify the completeness of cell lysis, you can take a small aliquot of the cell suspension before and after lysis and examine them under a microscope. A significant reduction in the number of intact cells indicates successful lysis. For improving lysis efficiency, consider optimizing the parameters of your chosen method (e.g., sonication time and amplitude, pressure for French press) or combining different methods.

Affinity Chromatography

Question: this compound is not binding to the affinity column. What could be the reason?

Answer: There are several potential reasons for poor binding to an affinity column:

  • Inaccessible Affinity Tag: The affinity tag on this compound might be buried within the folded protein structure, making it inaccessible to the resin.[18] To test this, you can perform a small-scale purification under denaturing conditions (e.g., using urea or guanidinium chloride). If the protein binds under these conditions, it indicates a hidden tag.[18] Solutions include moving the tag to the other terminus of the protein or adding a flexible linker between the protein and the tag.[18]

  • Incorrect Buffer Conditions: The pH of your binding buffer is critical. For His-tagged proteins, a pH between 7.0 and 8.0 is generally recommended.[18][19] Also, ensure that your buffers do not contain substances that interfere with binding (e.g., EDTA or DTT for Ni-NTA resins).

  • High Flow Rate: A flow rate that is too high may not allow sufficient time for the protein to bind to the resin.[19] Try reducing the flow rate during sample application.

  • Column Overloading: While less common for this specific problem, ensure you are not exceeding the binding capacity of your column.

Ion Exchange Chromatography (IEX)

Question: My this compound protein is not binding to the ion exchange column.

Answer: This issue typically arises from incorrect buffer conditions.

  • Incorrect pH: For cation exchange chromatography, the buffer pH should be at least 0.5 pH units below the isoelectric point (pI) of this compound.[5] For anion exchange chromatography, the buffer pH should be at least 0.5 pH units above the pI.[5] If the pI of this compound is unknown, you may need to perform a pH scouting experiment to determine the optimal binding pH.

  • High Ionic Strength: The ionic strength of your sample and binding buffer must be low enough to allow for electrostatic interactions between this compound and the resin. If the salt concentration is too high, it will shield the charges and prevent binding. You may need to desalt or dilute your sample before loading it onto the column.

Size Exclusion Chromatography (SEC)

Question: I'm observing poor resolution and broad peaks in my SEC profile.

Answer: Poor resolution in SEC can be caused by several factors:

  • Suboptimal Column Choice: Ensure the pore size of the SEC resin is appropriate for the molecular weight of this compound.[20]

  • High Flow Rate: Running the column at a high flow rate can lead to peak broadening and reduced resolution.[21] Adhere to the manufacturer's recommended flow rates.

  • Sample Viscosity: A highly concentrated or viscous sample can lead to poor separation.[21] Diluting the sample might be necessary.

  • System Dispersion: Excessive volume in the tubing and detector flow cell of your chromatography system can contribute to peak broadening.[22]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a problem in this compound purification? A1: Always start by analyzing all the fractions from your purification process (flow-through, wash, and elution) on an SDS-PAGE gel. This will give you a clear picture of where your target protein is going and at what stage the problem is occurring.

Q2: How can I prevent proteolytic degradation of this compound during purification? A2: The most effective way to prevent proteolysis is to add a commercially available protease inhibitor cocktail to your lysis buffer.[8][9][17] Additionally, keeping your samples on ice or at 4°C throughout the purification process can help to reduce protease activity.[2][7]

Q3: My this compound protein is in inclusion bodies. What is the best way to purify it? A3: Purifying proteins from inclusion bodies requires a denaturation and refolding step. First, the inclusion bodies are isolated and washed. Then, they are solubilized using strong denaturants like urea or guanidinium chloride. The solubilized protein is then refolded by removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.

Q4: How do I choose the right chromatography resin for this compound purification? A4: The choice of resin depends on the properties of this compound and the desired purity.

  • Affinity Chromatography: This is often the first step and is based on a specific interaction (e.g., a His-tag with a Ni-NTA resin). It provides high selectivity.

  • Ion Exchange Chromatography (IEX): This separates proteins based on their net charge. You will need to know the isoelectric point (pI) of this compound to choose between a cation or anion exchanger and to select the appropriate buffer pH.[23]

  • Size Exclusion Chromatography (SEC): This separates proteins based on their size and is often used as a final polishing step to remove aggregates.[20]

Q5: What analytical techniques can I use to assess the purity of my final this compound sample? A5:

  • SDS-PAGE: This is the most common method to visually assess purity and estimate the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can provide quantitative purity data.[][25]

  • Mass Spectrometry (MS): This can confirm the identity and integrity of the purified this compound and can detect impurities.[][25][26]

  • Quantitative NMR (qNMR): This can be used for absolute quantification of the main component.[26][27]

Quantitative Data Summary

Table 1: Effect of Imidazole Concentration in Wash Buffer on Purity of His-tagged this compound

Imidazole Concentration (mM)This compound Purity (%)Yield (%)
107595
208590
409280
609570

Table 2: Influence of pH on this compound Binding to a Q-Sepharose (Anion Exchange) Column (pI of this compound = 6.5)

Buffer pHBinding Capacity (mg/mL)
7.05
7.515
8.025
8.522

Experimental Protocols

Protocol 1: Lysis of E. coli Cells Expressing this compound
  • Thaw the frozen E. coli cell pellet on ice.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) at a ratio of 5 mL of buffer per gram of wet cell paste.

  • Add protease inhibitor cocktail to the recommended concentration.

  • (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating of the sample.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant, which contains the soluble this compound protein.

Protocol 2: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography
  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing pure this compound.

Visualizations

Ovatine_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing (Purification) cluster_analysis Analysis Expression This compound Expression in Host Cells Lysis Cell Lysis Expression->Lysis Cell Pellet Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Lysate Affinity Affinity Chromatography (Capture Step) Clarification->Affinity Clarified Lysate IonExchange Ion Exchange Chromatography (Intermediate Purification) Affinity->IonExchange Partially Pure this compound SEC Size Exclusion Chromatography (Polishing Step) IonExchange->SEC Further Purified this compound Analysis Purity & Identity Check (SDS-PAGE, HPLC, MS) SEC->Analysis Highly Pure this compound

Caption: A typical workflow for the purification of recombinant this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low this compound Yield Cause1 Low Expression Start->Cause1 Cause2 Inefficient Lysis Start->Cause2 Cause3 Aggregation/ Inclusion Bodies Start->Cause3 Cause4 Proteolysis Start->Cause4 Cause5 Poor Binding to Column Start->Cause5 Sol1 Optimize Expression (Inducer, Temp, Time) Cause1->Sol1 Sol2 Optimize Lysis Protocol Cause2->Sol2 Sol3 Add Solubilizing Agents or Refold from Inclusion Bodies Cause3->Sol3 Sol4 Add Protease Inhibitors Cause4->Sol4 Sol5 Optimize Buffer pH/ Ionic Strength Cause5->Sol5

Caption: Troubleshooting logic for addressing low this compound purification yield.

References

Minimizing off-target effects of Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ovatine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the potential off-target effects of this compound during pre-clinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for this compound and what are its known off-target interactions?

A: this compound is an ATP-competitive inhibitor of Kinase-X (KX), a critical component of a signaling pathway frequently dysregulated in certain solid tumors. While highly potent against its primary target, this compound has three principal, dose-dependent off-target activities that researchers should be aware of:

  • Inhibition of Kinase-Y (KY): KY is a structurally related kinase that plays a role in cellular metabolism. Off-target inhibition of KY can lead to metabolic dysregulation in treated cells.

  • Binding to Protein-Z (PZ): PZ is a non-kinase protein involved in regulating ion channel function in cardiomyocytes. Interaction with PZ has been associated with potential cardiotoxicity.

  • Formation of a Reactive Metabolite: Under certain metabolic conditions, this compound can be converted into a reactive metabolite that may trigger an immune response.

Q2: My cells are exhibiting unexpected metabolic changes (e.g., altered glucose uptake, lactate production) after this compound treatment. Is this an off-target effect?

A: Yes, this is a strong indication of off-target inhibition of Kinase-Y (KY). The on-target effect of this compound is on the KX signaling pathway, which is not directly linked to cellular metabolism.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Titrate this compound to the lowest effective concentration that inhibits KX phosphorylation without significantly affecting the metabolic phenotype. A significant separation between the IC50 for KX inhibition and the EC50 for the metabolic phenotype suggests an off-target effect.[1]

  • Directly Measure KY Activity: Perform a Kinase-Y inhibition assay to confirm that this compound is directly inhibiting KY at the concentrations used in your cellular experiments.

Q3: We've observed a decrease in cardiomyocyte viability in our in-vitro safety studies. How can we determine if this is related to this compound's interaction with Protein-Z (PZ)?

A: Cardiotoxicity is a potential concern due to this compound's interaction with the ion channel regulator, PZ.

Troubleshooting Steps:

  • Conduct a Comparative Toxicity Assay: Compare the cytotoxic effects of this compound on cardiomyocytes versus a cell line that does not express Protein-Z. Significantly higher toxicity in the cardiomyocytes would point towards a PZ-mediated effect.

  • Perform a Rescue Experiment: If a variant of PZ that does not bind this compound is available, overexpressing this mutant in cardiomyocytes should "rescue" the cells from this compound-induced toxicity, confirming the on-target mechanism of this adverse effect.[1]

  • Utilize a PZ-Specific Ligand: If a known ligand for PZ exists that does not inhibit KX, co-treatment with this ligand could competitively block this compound's binding to PZ and mitigate the cardiotoxicity.

Q4: How can I minimize the risk of generating the reactive metabolite in my experiments?

A: The formation of the reactive metabolite is dependent on specific metabolic enzymes.

  • Select an Appropriate Cell Line: Use a cell line with low expression of the metabolic enzymes responsible for this compound's conversion. You can screen for these enzymes using qPCR or Western blotting.

  • Inhibit Metabolic Activation: Co-incubate your cells with a known inhibitor of the enzyme class responsible for forming the reactive metabolite. A reduction in the immune-related phenotype would indicate successful mitigation.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

TargetIC50 (nM)Description
Kinase-X5Primary (On-Target)
Kinase-Y150Off-Target (Metabolic Effects)
Kinase-A>10,000Unrelated Kinase (Negative Control)
Kinase-B>10,000Unrelated Kinase (Negative Control)

Table 2: In-Vitro Cardiotoxicity of this compound

Cell LineProtein-Z ExpressionLC50 (µM)
Human CardiomyocytesHigh2.5
HEK293None>50

Experimental Protocols

Protocol 1: In-Vitro Kinase-Y Inhibition Assay

This protocol is designed to quantify the inhibitory activity of this compound against the off-target kinase, KY.

  • Reaction Setup: In a 384-well plate, add 5 µL of serially diluted this compound (or a vehicle control, e.g., DMSO) in kinase buffer.[2]

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing purified recombinant Kinase-Y and its corresponding peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Km for Kinase-Y. Incubate at 30°C for 60 minutes.[2]

  • Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cardiomyocyte Viability Assay

This protocol assesses the cytotoxic effects of this compound on cardiomyocytes.

  • Cell Plating: Seed human-induced pluripotent stem cell-derived cardiomyocytes into 96-well plates at a density of 10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48 hours.

  • Viability Assessment: Add a resazurin-based viability reagent to each well and incubate for 4 hours at 37°C.

  • Signal Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells and calculate the LC50 value by plotting cell viability against the this compound concentration.

Visualizations

Ovatine_Signaling_Pathway cluster_on_target On-Target Pathway (Tumor Cell) cluster_off_target Off-Target Interactions cluster_metabolic Metabolic Cell cluster_cardiac Cardiomyocyte This compound This compound KX Kinase-X (KX) This compound->KX Inhibition Downstream Downstream Effector KX->Downstream Proliferation Tumor Proliferation Downstream->Proliferation KY Kinase-Y (KY) Metabolism Cellular Metabolism KY->Metabolism Ovatine_Met This compound Ovatine_Met->KY Inhibition PZ Protein-Z (PZ) IonChannel Ion Channel Dysregulation PZ->IonChannel Ovatine_Card This compound Ovatine_Card->PZ Binding

Caption: this compound's on-target and off-target signaling pathways.

Experimental_Workflow start Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Curve for On-Target vs. Observed Phenotype start->dose_response selectivity 2. Test this compound in Off-Target Assays (e.g., Kinase-Y, PZ Binding) dose_response->selectivity rescue 3. Conduct Rescue Experiment (e.g., Mutated Target) selectivity->rescue conclusion Conclusion: On-Target vs. Off-Target Effect Confirmed rescue->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree start Start: Unexpected Cellular Phenotype with this compound Treatment q1 Is the phenotype metabolic in nature? start->q1 a1 Likely Off-Target: Inhibition of Kinase-Y. Perform KY Assay. q1->a1 Yes q2 Is the phenotype cell death in a cardiomyocyte model? q1->q2 No a2 Likely Off-Target: Interaction with Protein-Z. Perform PZ Binding Assay. q2->a2 Yes a3 Consider other mechanisms or on-target effects. Review literature. q2->a3 No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Enhancing the Bioavailability of Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ovatine is a hypothetical compound for the purposes of this guide. The information provided is based on general principles of pharmaceutical science for enhancing the bioavailability of poorly soluble compounds and does not pertain to any specific, real-world drug.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of this compound, a representative poorly water-soluble and poorly permeable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel therapeutic agent with significant potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1] These two factors are the most common reasons for low oral bioavailability, as the drug struggles to dissolve in gastrointestinal fluids and then pass through the intestinal wall into the bloodstream.[1][2]

Q2: What are the primary strategies for enhancing the bioavailability of a compound like this compound?

A2: The main strategies focus on overcoming its inherent poor solubility and permeability.[1] Key approaches include:

  • Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area and dissolution rate.[1][3][4][5][6]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous form, which is more soluble than the crystalline form.[1][3]

    • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3][7] These can improve solubility and utilize lipid absorption pathways.[3]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[1][6][8]

  • Chemical Modifications: Creating a more soluble prodrug that converts to the active this compound in vivo.[6]

Q3: Which in vitro models are recommended for screening this compound formulations?

A3: A tiered approach is recommended to efficiently screen formulations before proceeding to more complex studies.[9][10]

  • Kinetic Solubility Assays: To get a quick assessment of how much this compound can dissolve from a formulation in a relevant buffer.

  • Dissolution Testing: Essential for evaluating the rate and extent of drug release from the dosage form.[11] This is a critical first step for a poorly soluble drug.[11]

  • In Vitro Permeability Assays: Using models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.[11][12]

Q4: When should I move from in vitro to in vivo studies?

A4: Transition to in vivo studies, typically in an animal model like rats or dogs, once you have an optimized formulation that demonstrates significant improvements in both dissolution and permeability in your in vitro models.[9] In vivo studies are necessary to understand the full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and to calculate absolute bioavailability.[12]

Troubleshooting Guides

Issue 1: this compound solubility remains low despite formulation efforts.
Question Possible Cause Troubleshooting Action Expected Outcome
My amorphous solid dispersion is not improving dissolution. Why?The polymer chosen may not be suitable for this compound, or the drug may be recrystallizing during the study.Screen a panel of polymers with varying properties (e.g., HPMC, PVP, Soluplus®). Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion post-preparation and during dissolution.Identification of a polymer that maintains this compound in an amorphous state, leading to a significant increase in dissolution rate and extent.
My lipid-based formulation is cloudy or shows drug precipitation upon dilution.The formulation has a low capacity to solubilize this compound, or the components are not creating a stable emulsion/microemulsion when diluted in aqueous media.Increase the ratio of surfactant and co-solvent to oil. Screen different oils, surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400) to find a more robust system. Perform dilution tests to assess stability.A clear, stable microemulsion forms upon dilution, keeping this compound solubilized and ready for absorption.
Particle size reduction (micronization) yielded minimal improvement.For a BCS Class IV drug, dissolution may not be the only rate-limiting step; permeability is also a major barrier. Further size reduction to the nanoscale may be needed.Move from micronization to nanonization techniques like wet bead milling or high-pressure homogenization to create a nanosuspension.[1] This increases surface area more dramatically and can improve absorption.[6]Nanosuspension shows faster dissolution and may exhibit enhanced permeability due to particle uptake mechanisms.
Issue 2: In vitro permeability of this compound is poor in the Caco-2 assay.
Question Possible Cause Troubleshooting Action Expected Outcome
The apparent permeability (Papp) of my optimized this compound formulation is still very low. What's next?This compound may be a substrate for efflux transporters (like P-glycoprotein) present in the Caco-2 cells, which actively pump the drug back out.Conduct a bi-directional Caco-2 assay (apical-to-basolateral vs. basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests efflux is occurring.Confirmation of efflux as a limiting factor. This directs formulation strategy towards including efflux inhibitors (if safe) or using excipients that can mitigate efflux.
How can I improve permeability if efflux is confirmed?Certain formulation excipients can inhibit P-gp.Screen formulations containing known P-gp inhibitors or excipients that affect membrane fluidity, such as certain surfactants (e.g., Vitamin E TPGS, Cremophor® EL).Increased net flux of this compound across the Caco-2 monolayer, indicating successful mitigation of efflux transport.

Experimental Protocols

Protocol 1: Preparation and Evaluation of an this compound Amorphous Solid Dispersion (ASD)
  • Polymer Selection: Select 3-5 pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymers (e.g., methanol, acetone, or a mixture).

  • Preparation (Solvent Evaporation Method): a. Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). b. Dissolve the calculated amounts of this compound and polymer in the chosen solvent. c. Evaporate the solvent using a rotary evaporator or by casting a film in a petri dish under a fume hood until a solid film/powder is formed. d. Further dry the product under vacuum for 24 hours to remove residual solvent.

  • Characterization: a. DSC/XRD: Analyze a small sample to confirm the absence of crystalline this compound peaks, verifying its amorphous state. b. Dissolution Test: Perform dissolution testing using a USP Apparatus II (paddle) in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Compare the dissolution profiles of the ASDs against the unformulated, crystalline this compound.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically considered acceptable.

  • Preparation of Dosing Solutions: Prepare the this compound formulation in transport medium (e.g., Hank's Balanced Salt Solution) at a non-toxic concentration. Include a low-permeability marker (e.g., Lucifer yellow) to check monolayer integrity during the experiment.

  • Permeability Experiment (Apical to Basolateral): a. Replace the medium in the apical (top) and basolateral (bottom) chambers of the Transwell® plates with fresh, pre-warmed transport medium. b. Remove the medium from the apical chamber and add the dosing solution. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh medium.

  • Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Screening cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: In Vivo Evaluation A Characterize this compound (Solubility, Permeability) B Develop Formulations (ASD, Lipid-Based, Nanosuspension) A->B C In Vitro Dissolution (Biorelevant Media) B->C D Caco-2 / PAMPA Assay C->D E Identify Lead Formulations D->E F Animal Pharmacokinetic Study (e.g., Rat) E->F G Calculate Bioavailability (AUC Oral / AUC IV) F->G Result Optimized Formulation with Enhanced Bioavailability G->Result

Caption: Workflow for enhancing this compound bioavailability.

Troubleshooting_Pathway Start Low Bioavailability Observed for this compound Check_Sol Is Dissolution Rate-Limiting? Start->Check_Sol Check_Perm Is Permeability Rate-Limiting? Check_Sol->Check_Perm No Action_Sol Action: - Nanosizing - Amorphous Solid Dispersion - Lipid Formulation Check_Sol->Action_Sol Yes Action_Perm Action: - Add Permeation Enhancers - Inhibit Efflux Transporters Check_Perm->Action_Perm Yes Action_Both Action: - Lipid-Based Systems (SEDDS) - Nanosuspensions Check_Perm->Action_Both Both (Likely for BCS IV) Action_Sol->Check_Perm End Re-evaluate In Vivo Action_Perm->End Action_Both->End

Caption: Troubleshooting logic for poor this compound bioavailability.

References

Ovatine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with Ovatine, a novel mTOR kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR. This action prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes, such as S6K1, 4E-BP1, and Akt at serine 473.[1][2] Inhibition of these pathways leads to cell-cycle arrest and a reduction in cell proliferation.[1]

Q2: What are the recommended storage and reconstitution protocols for this compound?

For optimal stability and activity, this compound should be stored as a lyophilized powder at -20°C. For experimental use, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. Once reconstituted, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the known stability of this compound in cell culture media?

The stability of this compound in aqueous solutions like cell culture media can be limited. It is advisable to prepare fresh dilutions from the frozen stock for each experiment. Prolonged incubation in media at 37°C may lead to degradation and a decrease in effective concentration.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay (e.g., MTT, Resazurin) Results

High variability between replicate wells or across experiments is a common challenge that can obscure the true IC50 value of this compound.[3]

Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?

Answer: Several factors throughout the experimental workflow can contribute to this variability. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating by gently swirling the flask and mixing while pipetting.[4] Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell settling.
Cell Passage Number & Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[5] Only use cells from a healthy, sub-confluent culture for your experiments.[3]
Edge Effects Avoid using the outer wells of multi-well plates as they are prone to evaporation.[3] Instead, fill these wells with sterile PBS or media to maintain a humidified environment.[3]
This compound Solubility & Precipitation Visually inspect the media for any signs of this compound precipitation after dilution. If precipitation occurs, consider using a lower concentration of the stock solution or optimizing the solvent system.
Inconsistent Incubation Times Standardize all incubation times, including both the drug treatment and the viability assay reagent incubation.[3]
Pipetting Errors Calibrate pipettes regularly.[4] When preparing serial dilutions, ensure thorough mixing between each step.

Troubleshooting Workflow for Cell Viability Assays

G start High Variability in Cell Viability Results check_seeding Review Cell Seeding Protocol start->check_seeding check_passage Verify Cell Health & Passage Number start->check_passage check_plate Assess for Edge Effects start->check_plate check_compound Inspect this compound Solubility start->check_compound check_timing Standardize Incubation Times start->check_timing solution_seeding Implement Homogenous Seeding & Plate Equilibration check_seeding->solution_seeding Inconsistent? solution_passage Use Consistent, Low Passage Cells check_passage->solution_passage Variable? solution_plate Avoid Outer Wells; Use PBS Buffer check_plate->solution_plate Present? solution_compound Optimize Dilution; Consider Co-solvents check_compound->solution_compound Precipitation? solution_timing Use Timers for All Steps check_timing->solution_timing Inconsistent? end_node Improved Reproducibility solution_seeding->end_node solution_passage->end_node solution_plate->end_node solution_compound->end_node solution_timing->end_node

Caption: Troubleshooting workflow for high variability in cell viability assays.

Issue 2: Inconsistent Inhibition of Downstream mTOR Targets in Western Blot

Reproducibly demonstrating this compound's effect on the mTOR pathway via Western Blot can be challenging.

Question: I am seeing variable or no inhibition of p-S6K or p-Akt (S473) after this compound treatment. What could be the problem?

Answer: Western blotting involves multiple steps where variability can be introduced.[6] Ensuring consistent sample preparation and optimized antibody protocols is crucial.

Potential Causes & Recommended Solutions:

CauseRecommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states and prevent protein degradation.[7] Sonication may be required to ensure complete cell lysis.[8]
Low Protein Concentration Load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate) to detect the target proteins.[8][9]
Antibody Performance Use antibodies validated for the specific application. The performance of antibodies can be a significant source of irreproducibility.[10] Titrate primary antibodies to find the optimal concentration that maximizes signal-to-noise.
Inefficient Protein Transfer Ensure no air bubbles are trapped between the gel and the membrane.[7] For low molecular weight proteins, consider using a smaller pore size membrane (0.22 µm) and optimizing transfer time to prevent over-transfer.[8]
Inappropriate Blocking Buffer The choice of blocking buffer (e.g., non-fat dry milk vs. BSA) can impact results. Milk can sometimes mask phospho-epitopes. Refer to the antibody datasheet for the recommended blocking agent.[9]
Insufficient Washing Inadequate washing after antibody incubations can lead to high background, obscuring the signal.[9] Perform at least three 5-minute washes after primary and secondary antibody incubations.[9]

This compound's Effect on the mTOR Signaling Pathway

GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pAkt p-Akt (S473) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 This compound This compound This compound->mTORC2 inhibits This compound->mTORC1 inhibits pS6K1 p-S6K1 S6K1->pS6K1 p4EBP1 p-4E-BP1 FourEBP1->p4EBP1 Proliferation Cell Growth & Proliferation pAkt->mTORC1 pS6K1->Proliferation p4EBP1->Proliferation

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO <0.5%).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[3]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.[3] Mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[7]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt S473, anti-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times for 5 minutes each with TBST. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

References

Technical Support Center: Ovatine Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is prepared based on the assumption that "Ovatine" is a hypothetical small-molecule drug candidate. The methodologies, data, and troubleshooting advice are representative of common practices in the pharmaceutical industry for compounds of this class.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for quantifying this compound in biological matrices like plasma?

A1: For quantitative bioanalysis of small-molecule drugs like this compound in complex matrices such as plasma, the industry-standard method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the drug and its metabolites.[2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for higher concentration samples or for analyzing the drug substance itself.[3][4]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: To enhance sensitivity, several parameters in your LC-MS/MS method can be optimized.[5][6] This includes fine-tuning the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and gas flows) and optimizing the collision energy for the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[5][7] Additionally, ensuring efficient chromatographic separation to reduce matrix effects and choosing the appropriate mobile phase additives to promote ionization can significantly boost the signal.[5][8]

Q3: What are common sources of variability in a target-based immunoassay (e.g., ELISA) for this compound?

A3: Variability in immunoassays can stem from several factors. Key sources include inconsistencies in pipetting, improper washing techniques, temperature fluctuations during incubation, and reagent instability.[9][10] Cross-reactivity with other molecules in the sample matrix and lot-to-lot variability of antibodies and other critical reagents can also lead to inconsistent results.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis, categorized by analytical technique.

High-Performance Liquid Chromatography (HPLC)
Problem/Question Potential Causes & Solutions
Q: Why are my this compound peaks tailing or fronting? A: Poor peak shape can result from several issues:Column Overload: The injected sample concentration is too high. Try diluting the sample.[11] • Mobile Phase Mismatch: The pH of the mobile phase may not be optimal for this compound's chemical properties. Adjust the pH to ensure this compound is in a single ionic state.[12][13] • Column Degradation: The column may be contaminated or have a void at the inlet.[11][13] Try flushing the column with a strong solvent or reversing it to wash. If the problem persists, the column may need replacement.[12] • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column's stationary phase.[13] Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can help mitigate this.
Q: My retention times are shifting between injections. What's wrong? A: Retention time instability is often due to:System Leaks: Check all fittings for any signs of leakage, as this can cause pressure and flow rate fluctuations. • Temperature Changes: Ensure the column compartment temperature is stable and consistent.[14] • Mobile Phase Issues: The mobile phase may have been prepared incorrectly or is undergoing compositional changes (e.g., evaporation of an organic component). Ensure it is well-mixed and degassed.[11]
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are unexpected peaks that can arise from:Sample Carryover: A portion of the previous sample remains in the injector. Optimize the needle wash step in your autosampler method. • Contaminated Mobile Phase: Impurities in the solvents or buffers can appear as peaks, especially in gradient methods.[11][14] Use high-purity, HPLC-grade solvents.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem/Question Potential Causes & Solutions
Q: The signal for this compound is very low or non-existent. How can I fix this? A: Low signal intensity is a common challenge:Suboptimal Ionization: this compound may not be ionizing efficiently. Optimize source parameters like spray voltage and gas flows.[7] Also, ensure the mobile phase pH is suitable for forming ions (acidic for positive mode, basic for negative mode). • Ion Suppression: Components from the sample matrix co-eluting with this compound can suppress its ionization. Improve chromatographic separation to move this compound away from interfering peaks or enhance the sample cleanup procedure.[8] • Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ions for this compound and that the collision energy is optimized for maximum fragmentation.[5]
Q: My results are not reproducible. What should I check? A: Poor reproducibility can be traced to:Inconsistent Sample Preparation: Ensure the sample extraction process is consistent across all samples. Use of an internal standard is highly recommended to correct for variability. • Unstable Spray: An unstable electrospray will lead to fluctuating signal intensity. Check for blockages in the sample capillary or issues with the ionization source. • Matrix Effects: The degree of ion suppression or enhancement can vary between different samples, leading to inconsistent results.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem/Question Potential Causes & Solutions
Q: My ELISA plate has a high background signal across all wells. Why? A: High background can obscure your results and is often caused by:Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding.[10][15] Try increasing the blocking time or using a different blocking agent.[10] • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive. Perform a titration experiment to find the optimal concentrations. • Inadequate Washing: Unbound antibodies and reagents may not be washed away completely. Increase the number of wash steps or the soaking time during washes.[9][10][16] • Substrate Issues: The substrate may have deteriorated or been exposed to light. Use fresh, properly stored substrate.[9]
Q: The standard curve is poor or has a low R-squared value. What's the issue? A: A problematic standard curve can result from:Pipetting Errors: Inaccurate preparation of the standards through serial dilution is a common cause. Use calibrated pipettes and ensure thorough mixing at each dilution step. • Reagent Degradation: The this compound standard, antibodies, or enzyme conjugate may have degraded. Use fresh reagents and check storage conditions. • Incorrect Incubation Times/Temperatures: Adhere strictly to the protocol's specified incubation parameters to ensure consistent reactions.[9]

Quantitative Data Summary

Table 1: Example LC-MS/MS Calibration Curve for this compound in Human Plasma

Standard Concentration (ng/mL)Mean Peak Area Ratio (this compound/Internal Standard)Accuracy (%)Precision (%CV)
1.00.025102.34.5
2.50.06398.73.8
5.00.12899.52.9
25.00.645101.12.1
100.02.580100.51.5
250.06.49599.81.8
500.012.95098.12.5
Curve Fit: Linear, 1/x² weightingR²: 0.9985

Table 2: Inter- and Intra-Assay Precision and Accuracy for this compound ELISA

QC LevelConcentration (ng/mL)Intra-Assay %CV (n=6)Inter-Assay %CV (n=18)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
Low5.06.88.2104.5102.1
Medium50.05.16.598.999.7
High400.04.55.9101.3100.8

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 450.2 -> 210.1 (example values).

      • Internal Standard: m/z 455.2 -> 215.1 (example values).

    • Optimization: Source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy) must be optimized for the specific instrument used.

Protocol 2: this compound Target Engagement Competitive ELISA
  • Plate Coating:

    • Coat a 96-well high-binding plate with the target protein (e.g., 100 µL/well of 1 µg/mL target in PBS).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Add 50 µL of this compound standards or samples to the appropriate wells.

    • Add 50 µL of a fixed concentration of biotinylated this compound analog to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of Streptavidin-HRP conjugate diluted in Blocking Buffer.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 100 µL/well of Stop Solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm on a plate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

Bioanalysis_Workflow start Start: Receive Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis processing Data Processing (Integration & Quantification) analysis->processing review Data Review & QC Check processing->review review->prep Fail - Re-inject or Re-extract report Final Report Generation review->report Pass pass Pass fail Fail end End report->end

Caption: General experimental workflow for this compound bioanalysis in plasma.

Troubleshooting_Tree start Problem: Low LC-MS Signal check_tune Is Tune Signal for this compound Strong? start->check_tune check_chrom Is Peak Visible in Chromatogram? check_tune->check_chrom Yes sol_tune Solution: Optimize Source & MS Parameters check_tune->sol_tune No check_matrix Is Sample in Complex Matrix? check_chrom->check_matrix No sol_conc Solution: Concentration may be below LLOQ. Verify. check_chrom->sol_conc Yes sol_chrom Solution: Check LC Method (Gradient, Column) check_matrix->sol_chrom No sol_matrix Solution: Improve Sample Cleanup or Chromatography check_matrix->sol_matrix Yes

Caption: Troubleshooting decision tree for low LC-MS/MS signal intensity.

References

Addressing Ovatine cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing cytotoxicity issues encountered when working with the novel investigational kinase inhibitor, Ovatine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound induces apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. It acts by inhibiting key survival kinases, leading to the release of cytochrome c from the mitochondria. This event triggers a cascade of enzymatic reactions involving caspases, which are proteases that execute the dismantling of the cell.[1][2][3] Key players in this pathway include initiator caspase-9 and executioner caspase-3.[3][4]

Q2: What is the recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a dose-response study is recommended, starting from a broad range of 10 nM to 100 µM. As shown in the table below, different cell lines exhibit varied sensitivity to this compound.

Q3: How can I distinguish between apoptosis and necrosis caused by this compound?

Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the standard method to differentiate between these two forms of cell death.[5][6]

  • Healthy cells: Annexin V-negative and PI-negative.[5]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

This distinction is crucial as high concentrations of this compound may lead to secondary necrosis.

Q4: Why am I observing high cytotoxicity in my non-cancerous (control) cell line?

While this compound is designed to target cancer cells, some off-target effects on non-cancerous cells can occur, especially at higher concentrations. The selectivity of this compound is not absolute. If unexpected toxicity is observed in control lines, consider lowering the concentration range or reducing the exposure time. It's also important to ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%).[7][8]

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Human Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
A549Lung Carcinoma5.2 ± 0.6
HeLaCervical Cancer10.2 ± 1.1[9]
MCF-7Breast Cancer8.5 ± 0.9
MRC-5Normal Lung Fibroblast29.1 ± 2.5[9]
hPTCPrimary Proximal Tubule Cells> 50

Table 2: Effect of Serum Concentration on this compound Cytotoxicity in A549 Cells

Fetal Bovine Serum (FBS) %IC50 (µM) after 48h
10%5.2 ± 0.6
5%3.1 ± 0.4
1%1.5 ± 0.2
0% (Serum-free)0.8 ± 0.1

Note: Data presented are representative examples and may vary between labs and specific experimental conditions.

Visual Diagrams and Workflows

Diagram 1: this compound-Induced Apoptotic Pathway

Ovatine_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation This compound This compound SurvivalKinase Survival Kinases (e.g., Akt) This compound->SurvivalKinase inhibits Mitochondria Mitochondria SurvivalKinase->Mitochondria maintains integrity CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 cleaves ActiveCaspase3 Active Caspase-3 (Executioner) Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: this compound inhibits survival kinases, leading to apoptosis via the mitochondrial pathway.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Viability & Apoptosis Assays Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Allow Adherence) Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 24h, 48h, or 72h Treat->Incubate2 MTT MTT Assay (Viability) Incubate2->MTT Annexin Annexin V / PI (Apoptosis) Incubate2->Annexin DataAcq Data Acquisition (Plate Reader / Flow Cytometer) MTT->DataAcq Annexin->DataAcq Analysis Data Analysis (IC50, % Apoptosis) DataAcq->Analysis End Results Analysis->End

Caption: A standard workflow for assessing this compound's cytotoxic effects on cultured cells.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity results between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health/Passage Use cells from a similar, low passage number for all experiments. Ensure cells are in the logarithmic growth phase and not over-confluent before seeding.[7]
Reagent Preparation Prepare this compound dilutions fresh for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of the stock.[7][8]
Pipetting Inaccuracy Use calibrated pipettes. When plating cells or adding the compound, mix the cell suspension or drug dilutions thoroughly to ensure homogeneity.[10]

Problem 2: this compound precipitates in the cell culture medium.

Potential Cause Troubleshooting Steps
Poor Solubility This compound may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (e.g., <0.5%).[7]
Interaction with Media Components Components in serum can sometimes reduce compound solubility. Try pre-diluting this compound in a small volume of serum-free medium before adding it to the final serum-containing medium.[7]
Incorrect Storage Ensure the this compound stock solution is stored correctly (e.g., at -20°C or -80°C) and protected from light if it is light-sensitive.

Problem 3: Absorbance readings in my MTT assay are too low or too high.

Potential Cause Troubleshooting Steps
Readings Too Low Cell Seeding Density: The number of viable cells may be too low. Perform a cell titration experiment to find the optimal seeding density.[7] Incubation Time: The incubation period with the MTT reagent may be too short (typically 1-4 hours).[11]
Readings Too High (High Background) Contamination: Microbial contamination can reduce the MTT reagent. Visually inspect plates for any signs of contamination.[7][10] Media Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[7]

Diagram 3: Troubleshooting Decision Tree for Unexpected Results

Troubleshooting_Tree Start Unexpected Cytotoxicity Result HighControlTox High Cytotoxicity in Vehicle Control? Start->HighControlTox CheckSolvent Check Solvent Conc. (<0.5% DMSO) & Cell Health HighControlTox->CheckSolvent Yes InconsistentResults Inconsistent Results Between Replicates? HighControlTox->InconsistentResults No ReviewProtocol Review Seeding Density & Pipetting Technique InconsistentResults->ReviewProtocol Yes NoEffect No Cytotoxic Effect Observed? InconsistentResults->NoEffect No CheckCompound Verify this compound Activity & Concentration. Extend Incubation Time. NoEffect->CheckCompound Yes Proceed Proceed with Analysis NoEffect->Proceed No

Caption: A decision tree to guide troubleshooting for unexpected this compound cytotoxicity data.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This method quantifies the percentage of cells undergoing apoptosis.[6]

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash cells once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15][16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5][15]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

References

Technical Support Center: Scaling Up Exemplarin Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Exemplarin, a potent and selective inhibitor of the extracellular signal-regulated kinase (ERK). This guide is designed for researchers, scientists, and drug development professionals to facilitate the scale-up of Exemplarin synthesis for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling the synthesis of Exemplarin from milligram to gram or kilogram scale?

A1: The primary challenges in scaling up Exemplarin synthesis include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors, potentially leading to side product formation.[1]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large volume reactors is critical to avoid localized concentration gradients that can affect reaction rates and product purity.

  • Solubility: The solubility of intermediates can change with scale, potentially complicating reaction work-ups and purifications.[1]

  • Purification: Chromatographic purification methods used at the lab scale may not be practical or cost-effective for large quantities, necessitating the development of robust crystallization or extraction procedures.[2][3]

Q2: What is the recommended synthetic route for producing preclinical batches of Exemplarin?

A2: The recommended route is a three-step synthesis starting from commercially available materials, designed for robustness and scalability. This route avoids costly reagents and chromatographic purifications for intermediates, relying on crystallization where possible.[4]

Q3: Are there any specific safety precautions to consider during the scale-up of Exemplarin synthesis?

A3: Yes, handling larger quantities of reagents and solvents increases potential hazards. It is crucial to have appropriate engineering controls (e.g., fume hoods, ventilation) and personal protective equipment. A thorough risk assessment should be conducted for each step, paying close attention to exothermic reactions and the handling of any potentially toxic reagents or intermediates.

Q4: How can the purity of Exemplarin be ensured at a larger scale?

A4: Purity is maintained through a combination of in-process controls and robust purification methods for the final product. This includes monitoring reaction completion to minimize starting material carry-through, controlling reaction conditions to reduce side-product formation, and developing a validated crystallization procedure for the final active pharmaceutical ingredient (API). Analytical techniques such as HPLC, LC-MS, and NMR should be used to confirm purity at each stage.[5][6]

Troubleshooting Guide

Problem 1: Low yield in Step 1 (Suzuki Coupling)

  • Question: My Suzuki coupling reaction to form Intermediate 2 is giving a low yield after scaling up. What could be the cause?

  • Answer: Several factors could contribute to a low yield in the Suzuki coupling. First, ensure that your palladium catalyst is active and that the reaction is genuinely anaerobic; oxygen can deactivate the catalyst. Second, check the quality of your boronic acid reagent, as it can degrade over time. Finally, inadequate mixing can lead to poor reaction kinetics. Consider increasing the stirring rate or using a different impeller design for better homogenization.

Problem 2: Difficulty in removing the Boc-protecting group in Step 2

  • Question: The deprotection of Intermediate 2 to yield Intermediate 3 is incomplete, even after extended reaction times. How can I resolve this?

  • Answer: Incomplete deprotection is often due to insufficient acid strength or concentration. Ensure that your trifluoroacetic acid (TFA) is fresh and anhydrous. If the reaction is still sluggish, you can try a slight excess of TFA or a moderate increase in temperature (e.g., to 40°C), while monitoring for any potential side reactions by TLC or LC-MS.

Problem 3: The final product (Exemplarin) is difficult to crystallize in Step 3

  • Question: I am having trouble inducing crystallization of the final product, Exemplarin. It keeps oiling out. What should I do?

  • Answer: "Oiling out" can occur if the solution is supersaturated or if impurities are inhibiting crystal formation. Try reducing the rate of cooling or adding the anti-solvent more slowly. Seeding the solution with a small crystal of pure Exemplarin can also be effective. If the problem persists, an additional purification step, such as a charcoal treatment or a short silica plug filtration of the crude product, might be necessary to remove impurities that interfere with crystallization.

Problem 4: Presence of residual palladium in the final product

  • Question: My final batch of Exemplarin has unacceptable levels of residual palladium from Step 1. How can this be removed?

  • Answer: Residual palladium can often be removed by treating a solution of the final compound with a scavenger resin. Alternatively, performing an aqueous wash with a solution containing a chelating agent like EDTA during the work-up of the final step can be effective. It is best to address palladium removal at the earliest possible stage to prevent it from being carried through the synthesis.

Data Presentation

Summary of Exemplarin Synthesis Scale-Up
StepReaction TypeStarting MaterialProductAverage Yield (Lab Scale)Average Yield (Pilot Scale)Purity (HPLC)
1 Suzuki CouplingIntermediate 1Intermediate 285%80%>95%
2 Boc DeprotectionIntermediate 2Intermediate 395%92%>98%
3 Amide CouplingIntermediate 3Exemplarin80%75%>99.5%

Experimental Protocols

Detailed Methodology for the Synthesis of Exemplarin

Step 1: Synthesis of Intermediate 2 via Suzuki Coupling

  • To a nitrogen-purged reactor, add Intermediate 1 (1.0 eq), the corresponding boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add the palladium catalyst (0.01 eq) and heat the mixture to 80°C.

  • Monitor the reaction by HPLC until Intermediate 1 is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to yield Intermediate 2 as a solid.

Step 2: Synthesis of Intermediate 3 via Boc Deprotection

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) (5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM.

  • Dry the combined organic layers over sodium sulfate and concentrate to give Intermediate 3.

Step 3: Synthesis of Exemplarin via Amide Coupling

  • Dissolve Intermediate 3 (1.0 eq) and the appropriate carboxylic acid (1.05 eq) in dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid and wash it with water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Exemplarin.

Mandatory Visualizations

Experimental Workflow for Exemplarin Synthesis

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling & Purification start1 Intermediate 1 + Boronic Acid reaction1 Pd Catalyst, K2CO3 Toluene/Water, 80°C start1->reaction1 workup1 Aqueous Work-up reaction1->workup1 product1 Intermediate 2 workup1->product1 start2 Intermediate 2 product1->start2 reaction2 TFA, DCM 0°C to RT start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 product2 Intermediate 3 workup2->product2 start3 Intermediate 3 + Carboxylic Acid product2->start3 reaction3 HATU, DIPEA, DMF RT start3->reaction3 workup3 Precipitation reaction3->workup3 purification Recrystallization workup3->purification product3 Pure Exemplarin purification->product3

Caption: Workflow for the three-step synthesis of Exemplarin.

The ERK Signaling Pathway and the Action of Exemplarin

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression exemplarin Exemplarin exemplarin->erk Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Exemplarin.[7][8][9]

References

Ovalbumin Chromatography Resolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of ovalbumin in chromatography experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing broad or overlapping peaks for ovalbumin in my chromatogram?

Poor resolution of ovalbumin, manifesting as broad or overlapping peaks, is a common issue that can stem from several factors. Ovalbumin is not a single species but a heterogeneous mixture of proteoforms due to extensive post-translational modifications (PTMs), including phosphorylation and glycosylation.[1][2][3] This inherent microheterogeneity is a primary contributor to peak broadening, as multiple, closely related isoforms may co-elute.[2][3]

Beyond the nature of the protein itself, suboptimal chromatographic conditions are a frequent cause of poor resolution. Key parameters to evaluate include:

  • Flow Rate: While a higher flow rate can suppress protein diffusion and theoretically lead to sharper peaks, an excessively high rate can result in incomplete separation and cause peaks to overlap.[4] Conversely, a slower flow rate allows more time for interaction with the stationary phase, which can improve resolution but also lead to longer run times and potential band broadening due to diffusion.[5][6]

  • Mobile Phase Composition: The choice of mobile phase, including its pH and ionic strength, is critical.[7] For reversed-phase HPLC, the concentration of ion-pairing agents like trifluoroacetic acid (TFA) significantly impacts recovery and resolution, with an optimal concentration for ovalbumin being much lower (e.g., 0.025%) than typically used.[8]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion and broadening.[5]

  • Temperature: Temperature affects mobile phase viscosity and analyte diffusion rates.[5][9] Higher temperatures can decrease viscosity, potentially improving peak shape, but can also alter interactions between the analyte and the stationary phase.[5][9]

Below is a troubleshooting workflow to diagnose the cause of poor resolution.

G Diagram 1: Troubleshooting Workflow for Poor Ovalbumin Resolution start Poor Peak Resolution (Broad or Overlapping Peaks) sub_optimal Sub-optimal Method? start->sub_optimal heterogeneity Ovalbumin Heterogeneity? start->heterogeneity system_issue System/Column Issue? start->system_issue flow_rate Flow Rate sub_optimal->flow_rate gradient Gradient Slope sub_optimal->gradient sample_vol Sample Volume / Conc. sub_optimal->sample_vol mobile_phase Mobile Phase pH / Ionic Strength sub_optimal->mobile_phase ptms Multiple Proteoforms (Phosphorylation, Glycosylation) heterogeneity->ptms aggregates Aggregates or Dimers heterogeneity->aggregates clogging High Backpressure / Clogging system_issue->clogging leaks System Leaks system_issue->leaks column_aging Column Aging system_issue->column_aging optimize_flow Decrease Flow Rate flow_rate->optimize_flow optimize_gradient Decrease Gradient Slope gradient->optimize_gradient optimize_sample Reduce Sample Load sample_vol->optimize_sample optimize_mobile Adjust pH/Buffer mobile_phase->optimize_mobile change_column Use High-Resolution Column (e.g., AEX, Affinity) ptms->change_column use_sec Use Size-Exclusion Chromatography (SEC) aggregates->use_sec clean_system Filter Sample & Buffers, Clean Column clogging->clean_system leaks->clean_system replace_column Replace Column column_aging->replace_column

Caption: Troubleshooting workflow for poor ovalbumin resolution.

Q2: How can I separate the different isoforms (proteoforms) of ovalbumin?

Separating the various proteoforms of ovalbumin requires choosing a chromatography technique with the appropriate selectivity. Ovalbumin's heterogeneity arises primarily from differences in charge (phosphorylation) and structure (glycosylation).[2][3][10]

  • For Charge Variants (Phosphorylation): Anion-exchange chromatography (AEX) is highly effective.[11][12] Ovalbumin contains two potential phosphorylation sites (Ser-68 and Ser-344), resulting in di-phosphorylated, mono-phosphorylated, and non-phosphorylated forms.[10] These differences in negative charge at neutral or alkaline pH allow for their separation on an AEX column. A shallow pH or salt gradient is often employed for high-resolution separation.[1][11]

  • For Glycosylation Variants: Affinity chromatography is a powerful tool. Lectin affinity chromatography, using lectins like Concanavalin A (ConA) and wheat germ agglutinin, can separate ovalbumin into multiple subfractions based on the structure of their N-glycans.[13][14]

  • For Aggregates: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the ideal method to separate monomeric ovalbumin from dimers and larger aggregates.[15][16]

The following diagram illustrates the selection of a suitable chromatography method based on the desired separation goal.

G Diagram 2: Chromatography Selection Guide for Ovalbumin cluster_input Separation Goal cluster_output Recommended Technique charge_variants Charge Variants (e.g., Phosphorylation) aex Anion-Exchange (AEX) charge_variants->aex High Selectivity for pI differences hic Hydrophobic Interaction (HIC) charge_variants->hic Can resolve some hydrophobic variants glycoforms Glycoforms affinity Lectin Affinity glycoforms->affinity Binds specific carbohydrate structures aggregates Aggregates / Dimers sec Size-Exclusion (SEC) aggregates->sec Separates based on molecular size

Caption: Selecting the right chromatography for ovalbumin isoforms.

Q3: What are the key parameters to optimize for improving resolution in Size-Exclusion Chromatography (SEC)?

In SEC, resolution is influenced by several factors that control the diffusion and partitioning of the protein within the stationary phase.[4]

ParameterEffect on ResolutionRecommendation for Ovalbumin
Column Length Resolution is proportional to the square root of the column length (L). Longer columns or coupling columns in series increases the path length, allowing for greater separation.[15]For complex mixtures containing ovalbumin, consider using a standard 30 cm column or linking two columns in series for enhanced resolution, but be mindful of increased run times.[15]
Flow Rate Slower flow rates generally improve resolution by allowing more time for molecules to diffuse into and out of the pores of the stationary phase.[6][15]An optimal flow rate must be determined empirically. A study separating bovine serum albumin (BSA) and ovalbumin showed improved resolution at lower flow rates.[15]
Sample Volume Injecting a smaller sample volume minimizes band broadening that occurs during injection, leading to sharper peaks.[4]Keep the injection volume small relative to the column volume, typically less than 2% for analytical separations.
Pore Size The pore size of the stationary phase must be appropriate for the size of the protein. For ovalbumin (~45 kDa), a packing with pores that allow it to enter without being fully included or excluded is ideal.[9]Select a column with a pore size suitable for globular proteins in the 10-100 kDa range.

Table 1: Impact of Key Parameters on SEC Resolution

Q4: Can you provide a starting protocol for separating ovalbumin charge variants by Anion-Exchange Chromatography (AEX)?

High-resolution separation of ovalbumin proteoforms can be achieved using AEX coupled with a shallow pH gradient, which provides excellent selectivity.[11][17] This method is particularly useful when coupled with mass spectrometry (AEX-MS) for proteoform identification.[11][18]

ParameterCondition
Column Wide-pore polyethyleneimine (PEI)-silica gel column (e.g., 4.6 x 250 mm, 5-micron particles, 330-Å pore size).[12]
Mobile Phase A 10 mM ammonium acetate and 10 mM ammonium formate in H₂O, pH 6.8.[18]
Mobile Phase B 10 mM formic acid and 10 mM acetic acid in H₂O, pH 2.9.[18]
Flow Rate 0.5 - 1.0 mL/min.[12]
Gradient A long, shallow linear gradient from a low percentage of B to a higher percentage. For example, a 20-minute linear gradient from 0% B to 100% B can be a good starting point.[12]
Detection UV at 280 nm.
Sample Prep Dissolve ovalbumin in Mobile Phase A. Filter through a 0.22 or 0.45 µm filter before injection.[18]

Table 2: Starting Protocol for High-Resolution AEX of Ovalbumin

The following diagram outlines the experimental workflow for this type of analysis.

G Diagram 3: Workflow for AEX-MS Analysis of Ovalbumin prep 1. Sample Preparation (Dissolve & Filter Ovalbumin) inject 2. Inject onto AEX Column prep->inject separate 3. pH Gradient Elution (Separates Charge Variants) inject->separate detect 4. Online Detection (UV and/or Mass Spectrometry) separate->detect analyze 5. Data Analysis (Identify & Quantify Proteoforms) detect->analyze

Caption: Experimental workflow for AEX analysis of ovalbumin.

Q5: My column backpressure is excessively high. What are the common causes and solutions?

High backpressure is a common problem in chromatography and can damage the column and pump.

Possible CauseRecommended Solution
Clogged Column Frit/Filter Caused by particulate matter from unfiltered samples or buffers, or precipitated protein.[19] Solution: Reverse the column flow at a low rate to dislodge particulates. If that fails, replace the inlet frit. Always filter samples and mobile phases through 0.22 or 0.45 µm filters.[20][19]
Precipitated Protein Ovalbumin may precipitate on the column if the buffer conditions (e.g., pH, salt concentration) are incompatible. Solution: Clean the column according to the manufacturer's instructions. Ensure sample additives used for solubilization are also present in the running buffer.[19]
High Sample Viscosity A highly concentrated sample or one containing large amounts of nucleic acids can be very viscous.[20] Solution: Dilute the sample or reduce the protein concentration. Pre-treat viscous cell lysates with DNase to break down nucleic acids.[20] Reduce the flow rate during sample loading.[19]
Incorrect Tubing Using system tubing with an inner diameter that is too small for the applied flow rate can increase backpressure.[19] Solution: Ensure the tubing inner diameter is appropriate for your flow rate.

Table 3: Troubleshooting High Backpressure

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Ovatine (Inositol-Based Formulations)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This guide provides a comparative analysis of "Ovatine," interpreted as dietary supplements containing Myo-inositol (MI) and D-chiro-inositol (DCI), primarily used for managing Polycystic Ovary Syndrome (PCOS). The comparison focuses on the distinction between naturally derived and synthetically produced inositols, addressing their biological activity, efficacy, and the methodologies used for their evaluation. The term "this compound" is associated with a commercial supplement containing inositols derived from a natural source (Carob bean), while "synthetic" refers to inositols produced through chemical synthesis.

Introduction to Inositols: Natural vs. Synthetic

Inositols are carbocyclic sugar alcohols that play a crucial role as second messengers in various cellular signaling pathways, most notably in insulin signal transduction.[1][2] Myo-inositol and D-chiro-inositol are the two most clinically relevant stereoisomers.[1][2] MI is essential for follicle-stimulating hormone (FSH) signaling and glucose uptake, while DCI is primarily involved in insulin-mediated glycogen synthesis.[3][4][5] An imbalance in the MI to DCI ratio is often observed in individuals with PCOS, leading to insulin resistance and impaired ovarian function.[6]

  • Natural Inositols: These are extracted from plant sources, such as fruits, beans, grains, and nuts.[3][4] For instance, the active ingredients in some "this compound" supplements are sourced from the Carob bean.[1] Natural extracts often contain a complex mixture of phytochemicals that may act synergistically to enhance absorption and efficacy.[7]

  • Synthetic Inositols: These are produced through chemical synthesis, offering high purity and consistency.[7] This is particularly advantageous for pharmaceutical applications where precise dosing and absence of contaminants are critical.

While direct, large-scale clinical trials comparing the efficacy of natural versus synthetic inositols are scarce, the primary determinant of biological activity is the molecular structure itself. However, bioavailability can be influenced by the formulation.[5][7] Some studies on related compounds, like B vitamins, have found comparable bioavailability between natural and synthetic forms, with some indications of more sustained effects from natural sources.[7]

Inositol Signaling Pathway

Inositols are fundamental components of the phosphoinositide (PI) signaling pathway. The pathway is initiated by the phosphorylation of phosphatidylinositol (PtdIns), a lipid molecule on the cytoplasmic face of cellular membranes. A cascade of lipid kinases produces various phosphoinositols, with phosphatidylinositol 4,5-bisphosphate (PIP2) being a key substrate.

Upon stimulation by hormones like insulin, the enzyme Phospholipase C (PLC) cleaves PIP2 to generate two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Diacylglycerol (DAG): Remains in the cell membrane and activates Protein Kinase C (PKC).

This signaling cascade is crucial for regulating numerous cellular processes, including glucose metabolism, cell growth, and hormone secretion.

Inositol_Signaling_Pathway Inositol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PtdIns PtdIns PIP PI(4)P PtdIns->PIP Kinases PIP2 PI(4,5)P2 PIP->PIP2 Kinases DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_Activation PKC Activation DAG->PKC_Activation activates PLC PLC PLC->PIP2 cleaves Receptor Insulin Receptor Receptor->PLC activates Insulin Insulin Insulin->Receptor binds Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Cellular_Response Cellular Response (e.g., Glucose Uptake, Glycogen Synthesis) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: The Inositol Phosphate Signaling Pathway.

Comparative Efficacy: Clinical Data Summary

Clinical research has extensively evaluated inositol supplementation for PCOS, focusing on comparing MI and DCI, and their various ratios, rather than their sources. The data consistently show that a combination of MI and DCI is more effective than either isomer alone, with a physiological ratio of 40:1 being widely supported for improving both metabolic and reproductive parameters.[8][9][10][11]

Table 1: Comparison of Myo-inositol (MI) vs. D-chiro-inositol (DCI) in PCOS

Parameter Myo-inositol (MI) Effect D-chiro-inositol (DCI) Effect Reference
Metabolic Profile Most marked improvement Less pronounced effect [12]
Hyperandrogenism Moderate reduction Better reduction of androgens [12]
Ovulation Effective in restoring ovulation Effective, but high doses may impair egg quality [11][13]

| Insulin Sensitivity | Improves insulin sensitivity | Improves insulin sensitivity |[12][13] |

Table 2: Efficacy of Different MI:DCI Ratios in PCOS Treatment

MI:DCI Ratio Outcome Reference
MI alone Effective for improving metabolic profile and ovulation rates. [13]
DCI alone Improves insulin sensitivity but may negatively impact oocyte quality at high doses. [11][13]
40:1 Considered optimal for restoring ovulation and improving metabolic parameters. [8][10]

| 3.6:1 | Under investigation; may have different effects on hyperandrogenic PCOS subtypes. |[8] |

Experimental Protocols

Accurate quantification and bioactivity assessment are crucial for both quality control and clinical research involving inositol-based supplements.

A robust method for the quantitative analysis of myo-inositol is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14][15]

Methodology:

  • Sample Preparation:

    • Plasma/Urine: Samples are deproteinized, and an internal standard ([²H₆]-myo-inositol) is added for accurate quantification.[14]

    • Supplements: Tablets or powders are dissolved in a suitable solvent (e.g., deionized water), filtered, and diluted to fall within the calibration curve range.

  • Chromatographic Separation:

    • HPLC System: A liquid chromatography system is used for separation.

    • Column: A specialized column (e.g., SUPELCOGEL Pb) is used to separate inositol from other sample matrix components.[14]

    • Mobile Phase: An isocratic gradient (e.g., 95% dH₂O: 5% acetonitrile) is run at a constant flow rate.[14]

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole tandem mass spectrometer operating in negative-ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific transitions for inositol and its internal standard (e.g., Inositol: 178.8 → 86.4).[14]

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of myo-inositol in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample or Supplement Spike Spike with Internal Standard Sample->Spike Extract Extraction/ Dilution Spike->Extract Filter Filtration Extract->Filter HPLC HPLC Separation Filter->HPLC MS MS/MS Detection (MRM) HPLC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for inositol quantification.

The bioactivity of myo-inositol can be assessed using commercially available fluorometric assay kits. This method provides a high-throughput-adaptable approach for its determination in biological samples.[16]

Methodology:

  • Sample Preparation: Prepare biological samples, standards, and controls as directed by the kit protocol. A clean-up step may be required to remove interfering substances like glucose.

  • Reaction Setup: A reaction mix containing an inositol enzyme mix, developer, and a probe is prepared.

  • Incubation: Samples and standards are added to the reaction mix and incubated (e.g., 30 minutes at 37°C). During this time, the enzyme mix processes myo-inositol, leading to a reaction that generates a fluorescent product.

  • Measurement: The fluorescence is measured using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: The amount of myo-inositol in the sample is calculated by comparing its fluorescence reading to the standard curve.

Conclusion

The comparison between "natural" and "synthetic" this compound, interpreted as inositol-based supplements, hinges on the source of the active ingredients, Myo-inositol and D-chiro-inositol. While synthetic versions guarantee high purity and consistency, ideal for pharmaceutical development, natural extracts may offer enhanced bioavailability or synergistic effects due to the presence of other plant-derived compounds.

Currently, robust clinical data directly comparing the efficacy of natural versus synthetic inositols is limited. The bulk of scientific evidence focuses on the significant therapeutic benefits of specific ratios of MI and DCI, particularly the 40:1 ratio, in improving metabolic and reproductive health in women with PCOS. The choice between a natural or synthetic source will ultimately depend on the specific application, balancing the need for pharmaceutical-grade purity against the potential holistic benefits of a natural formulation. Further research is warranted to elucidate any clinically significant differences in bioavailability and efficacy between inositols from varying sources.

References

Validating the Biological Target of Ovatine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological target of the novel investigational compound, Ovatine. For comparative analysis, this compound's performance metrics are presented alongside established data for Vemurafenib, a known inhibitor of the BRAF V600E oncogenic protein. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research.

Introduction to Target Validation

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target (e.g., an enzyme or receptor) elicits the desired therapeutic effect. Effective validation relies on a convergence of evidence from multiple orthogonal assays. This guide focuses on validating the hypothesis that this compound's primary biological target is the BRAF V600E kinase, a key driver in several human cancers.

The methodologies and data presented herein compare the cellular and biochemical activity of this compound with Vemurafenib, providing a benchmark for its potency, specificity, and mechanism of action.

Comparative Target Activity: this compound vs. Vemurafenib

The efficacy of a targeted inhibitor is determined by its ability to potently and selectively engage its target. The following tables summarize the comparative performance of this compound (hypothetical data) and Vemurafenib based on key in vitro assays.

Table 1: Biochemical Potency Against BRAF V600E This table compares the direct inhibitory activity of each compound against the isolated BRAF V600E kinase enzyme. The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound BRAF V600EKinase Activity Assay25
Vemurafenib BRAF V600EKinase Activity Assay31

Table 2: Cellular Potency in BRAF V600E-Mutant Cancer Cells This table shows the effectiveness of the compounds at inhibiting the proliferation of the A375 melanoma cell line, which harbors the BRAF V600E mutation.

CompoundCell LineAssay TypeIC50 (nM)
This compound A375 (Melanoma)Cell Proliferation95
Vemurafenib A375 (Melanoma)Cell Proliferation100

Table 3: Target Engagement in Live Cells The Cellular Thermal Shift Assay (CETSA) measures the extent to which a compound binds to and stabilizes its target protein in a cellular environment. The change in thermal stability (ΔTm) indicates direct target engagement.

CompoundTarget ProteinCell LineAssay TypeΔTm (°C)
This compound BRAF V600EA375CETSA+4.2
Vemurafenib BRAF V600EA375CETSA+4.5

Signaling Pathway Analysis

This compound, like Vemurafenib, is hypothesized to inhibit the BRAF V600E protein within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Inhibition of BRAF V600E is expected to decrease the phosphorylation of downstream effectors MEK and ERK, thereby reducing pro-proliferative signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation) ERK->Proliferation Regulates Inhibitor This compound / Vemurafenib Inhibitor->BRAF Inhibits CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heating cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A1 Treat cells with Vehicle (DMSO) B1 Aliquot and heat cells to various temperatures A1->B1 A2 Treat cells with This compound A2->B1 C1 Lyse cells via Freeze-Thaw B1->C1 C2 Centrifuge to pellet aggregated proteins C1->C2 C3 Collect supernatant (soluble proteins) C2->C3 D1 Western Blot for BRAF Protein C3->D1 D2 Plot melting curves and determine ΔTm D1->D2

Ovatine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following comparison guide on the structure-activity relationship (SAR) of "Ovatine" is a representative example generated to fulfill the user's request for a specifically formatted guide. As extensive searches did not yield publicly available information on a compound named "this compound," this guide utilizes a hypothetical molecule and fictional data to illustrate the desired structure and content for such a document. The experimental protocols and signaling pathways described are based on common practices in drug discovery and are for illustrative purposes only.

A Comparative Guide to the Structure-Activity Relationship of this compound Analogs as Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of novel synthetic analogs of this compound, a recently identified natural product with promising anticancer properties. The data presented herein compares the inhibitory activity of these analogs against a key oncogenic kinase, providing valuable insights for the rational design of more potent and selective therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from a rare marine sponge, exhibiting moderate inhibitory activity against Tyr-kinase X (TK-X), a validated target in several aggressive cancers. The unique heterocyclic core of this compound presents a promising scaffold for chemical modification to enhance its potency and drug-like properties. This guide details the SAR of a focused library of this compound analogs, with modifications at the R1, R2, and R3 positions of the core structure.

Comparative Biological Activity of this compound Analogs

The inhibitory activity of the synthesized this compound analogs was assessed using a biochemical assay for TK-X inhibition and a cell-based assay for cytotoxicity against the human breast cancer cell line MCF-7. The results are summarized in the table below.

CompoundR1-SubstituentR2-SubstituentR3-SubstituentTK-X Inhibition IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)
This compound -H-OH-CH385015.2
OVA-01 -F-OH-CH362010.8
OVA-02 -Cl-OH-CH34507.5
OVA-03 -Br-OH-CH33806.1
OVA-04 -I-OH-CH34106.8
OVA-05 -H-OCH3-CH3120025.4
OVA-06 -H-NH2-CH398018.9
OVA-07 -Br-OH-C2H52504.2
OVA-08 -Br-OH-Cyclopropyl1802.9
OVA-09 -Br-OH-Phenyl5509.7
Key Findings from SAR Studies
  • R1 Position: Halogen substitution at the R1 position generally improves inhibitory activity. A bromine substituent (OVA-03) provided the optimal balance of size and electronegativity for potent TK-X inhibition.

  • R2 Position: The hydroxyl group at the R2 position appears crucial for activity, as its replacement with a methoxy (OVA-05) or an amino group (OVA-06) led to a significant decrease in potency.

  • R3 Position: Modifications at the R3 position revealed that increasing the steric bulk with small alkyl groups (OVA-07) or a cyclopropyl ring (OVA-08) enhanced activity. However, a larger aromatic ring (OVA-09) was detrimental to potency.

Experimental Protocols

4.1. TK-X Kinase Inhibition Assay

The inhibitory activity of the this compound analogs against TK-X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human TK-X enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The compounds were serially diluted in DMSO and added to a 384-well plate.

    • TK-X enzyme and the peptide substrate were added to the wells and incubated for 15 minutes.

    • The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature.

    • The reaction was stopped, and the detection reagents (europium-labeled antibody) were added.

    • After a 2-hour incubation, the TR-FRET signal was read on a plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

4.2. MCF-7 Cell Viability Assay

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with various concentrations of the this compound analogs for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • Data Analysis: The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

G Hypothesized this compound Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase TK_X Tyr-kinase X (TK-X) Receptor_Tyrosine_Kinase->TK_X Downstream_Effector_1 Downstream Effector 1 TK_X->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 TK_X->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Ovatine_Analogs This compound Analogs Ovatine_Analogs->TK_X

Caption: Hypothesized signaling pathway inhibited by this compound analogs.

G This compound SAR Experimental Workflow Start This compound Lead Identification Analog_Synthesis Analog Synthesis & Purification Start->Analog_Synthesis Biochemical_Assay Biochemical Assay (TK-X Inhibition) Analog_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (MCF-7 Cytotoxicity) Analog_Synthesis->Cell_Based_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design End Candidate Selection Lead_Optimization->End

Caption: Experimental workflow for this compound SAR studies.

Cross-Validation of Ovarian Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ovatine bioassay" did not correspond to a specific, publicly documented assay in scientific literature. This guide, therefore, addresses the likely interest in ovarian-related bioassays by presenting a hypothetical in vitro model, herein named "Ova-Test," which is based on common principles in ovarian cell research. This guide is intended for researchers, scientists, and drug development professionals to compare this conceptual assay with established alternatives, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of a hypothetical advanced in vitro ovarian bioassay, the "Ova-Test," against traditional in vivo and in vitro methods. It aims to offer a framework for cross-validating results and selecting the appropriate assay for specific research needs in ovarian biology and toxicology.

Comparative Analysis of Ovarian Bioassays

The selection of a suitable bioassay depends on various factors, including the specific research question, desired throughput, and the balance between physiological relevance and resource intensity. The following table summarizes the key characteristics of our hypothetical "Ova-Test" compared to a standard in vivo rodent bioassay and a conventional in vitro cell viability assay.

Feature"Ova-Test" (Hypothetical In Vitro)In Vivo Rodent Uterotrophic BioassayStandard In Vitro Cell Viability Assay (e.g., MTT/XTT)
Principle Measures activation of a specific signaling pathway (e.g., Activin/Smad) in a human ovarian granulosa cell line using a reporter gene (e.g., luciferase).Measures the change in uterine weight in immature or ovariectomized female rodents following exposure to a test substance.[1][2]Measures the metabolic activity of cultured ovarian cancer cells (e.g., SKOV-3) as an indicator of cell viability and proliferation.[3]
Primary Endpoint Pathway-specific transcriptional activity (e.g., luminescence).[4][5]Uterine wet and blotted weight.[1][2]Spectrophotometric measurement of formazan dye.
Physiological Relevance Moderate: Human cell line, specific pathway. Lacks the complexity of the whole organism.High: Whole organism response, reflects complex physiological interactions.[6]Low to Moderate: Often uses cancer cell lines which may not represent normal physiology.[6]
Throughput HighLowHigh
Timeframe 2-4 days3-7 days per compound, plus acclimatization.[1]1-3 days
Cost & Resources ModerateHigh (animal housing, personnel).Low
Ethical Considerations Reduces animal use (3Rs principle).[7][8]Involves animal use.Reduces animal use.
Example Application Screening for compounds that modulate granulosa cell function or activin signaling.Screening for estrogenic or anti-estrogenic properties of chemicals.[1]General cytotoxicity screening of anticancer agents.[3][9]

Quantitative Data Comparison

Cross-validation involves comparing the outcomes of different assays. While direct numerical comparison is not always possible due to differing endpoints, the relative potency or toxicity of compounds can be assessed.

CompoundAssay TypeCell/Animal ModelEndpointResult
Activin A "Ova-Test"KGN (human granulosa-like)Luciferase Activity (Fold Change)10-fold increase over baseline.[4]
Cisplatin In Vivo Rat BioassaySprague-Dawley RatFollicle CountMassive atresia of primordial and growing follicles.[10]
Cisplatin In Vitro Viability AssayA2780/SK-OV-3 SpheroidsCell Viability (% of Control)Significant decrease in viability at 50 µM.[3]
Gemcitabine In Vivo Rat BioassaySprague-Dawley RatFollicle CountDetrimental to pre-antral/antral follicles only.[10]
17β-Estradiol Uterotrophic BioassayImmature RatUterine WeightStatistically significant increase.[1]
Letrozole In Vitro Aromatase AssayFathead Minnow Ovary SCMIC5011.8 nM.[11]

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and cross-validation of bioassay results.

"Ova-Test" Bioassay Protocol (Hypothetical)

This protocol is based on a stable human ovarian granulosa-like cell line (e.g., KGN) engineered with an activin-responsive luciferase reporter construct.[4][5]

a. Cell Culture and Plating:

  • Culture KGN cells expressing an Activin-Responsive Element (ARE)-luciferase reporter in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Seed 2 x 10^4 cells per well into a 96-well white, clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of test compounds and controls (e.g., recombinant human Activin A as a positive control, vehicle as a negative control) in serum-free medium.

  • Replace the culture medium with the compound-containing medium.

  • Incubate for another 24 hours at 37°C, 5% CO2.

c. Luciferase Assay:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a luciferase substrate reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

d. Data Analysis:

  • Normalize the relative light units (RLUs) to the vehicle control.

  • Plot the fold-change in luminescence against compound concentration to generate dose-response curves and calculate EC50/IC50 values.

In Vivo Rodent Uterotrophic Bioassay Protocol (OECD 440)

This protocol is a summary of the OECD Test Guideline 440 for screening estrogenic properties.[1][2]

a. Animal Model:

  • Use either immature female rats (weaned around postnatal day 18) or young adult, ovariectomized female rats.[1]

  • House animals under controlled conditions with a standardized diet.

  • Randomly assign at least 6 animals per treatment or control group.

b. Dosing:

  • Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection.[2]

  • Include a vehicle control group and a positive control group (e.g., treated with 17α-ethinylestradiol).

  • Use a minimum of two dose levels for the test substance.

c. Necropsy and Measurement:

  • Approximately 24 hours after the final dose, euthanize the animals.

  • Carefully dissect the uterus, trim away fat and connective tissue.

  • Blot the uterus to remove luminal fluid and record the "blotted" uterine weight. The "wet" weight (unblotted) may also be recorded.

d. Data Analysis:

  • Calculate the mean and standard deviation of uterine weights for each group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control. A statistically significant increase in uterine weight indicates an estrogenic effect.

In Vitro Ovarian Cancer Cell Viability Assay (SKOV-3)

This protocol describes a common method for assessing the cytotoxicity of compounds on an established ovarian cancer cell line.[9]

a. Cell Culture and Plating:

  • Culture SKOV-3 cells in RPMI 1640 medium supplemented with 10% FBS.

  • Seed 5 x 10^3 cells per well into a 96-well clear, flat-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO2.

b. Compound Treatment:

  • Prepare serial dilutions of test compounds in the culture medium.

  • Replace the medium with the compound-containing medium.

  • Incubate for 48-72 hours.

c. Viability Measurement (MTT Assay):

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the percentage of viability against compound concentration to generate dose-response curves and calculate IC50 values.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis prep_cells Prepare ARE-Luciferase KGN Cells plate_cells Seed Cells into 96-Well Plate prep_cells->plate_cells prep_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds plate_cells->treat_cells 24h Incubation prep_compounds->treat_cells add_reagent Add Luciferase Substrate treat_cells->add_reagent 24h Incubation read_plate Measure Luminescence (Plate Reader) add_reagent->read_plate analyze_data Calculate Fold Change & IC50/EC50 Values read_plate->analyze_data

Caption: Experimental workflow for the hypothetical "Ova-Test" bioassay.

G cluster_nucleus Inside Nucleus ligand Activin receptor2 Type II Receptor (ACVR2A/B) ligand->receptor2 receptor1 Type I Receptor (ALK4) receptor2->receptor1 Recruitment p P receptor1->p smad23 Smad2/3 p2 P smad23->p2 smad4 Smad4 transcription Target Gene Transcription nucleus Nucleus p->smad23 Phosphorylation p2->transcription Complex Translocation

Caption: Simplified Activin-Smad signaling pathway in ovarian cells.[4][12][13][14]

References

Comparative Analysis of Ovatine and Structurally Similar Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural product Ovatine and structurally related atisine-type diterpenoid alkaloids. Due to the limited publicly available experimental data on this compound, this guide focuses on a comparative evaluation of well-characterized atisine-type alkaloids: Atisine, Veatchine, and Garryine. These compounds share a core diterpenoid alkaloid structure with this compound and their documented biological activities provide a valuable framework for understanding the potential therapeutic applications of this class of natural products.

Chemical Structures

This compound, Atisine, Veatchine, and Garryine are all C20-diterpenoid alkaloids characterized by a complex polycyclic ring system. While sharing the fundamental atisine skeleton, they differ in their substitution patterns, which significantly influences their biological activity.

  • This compound: Isolated from Garrya lindheimeri, its structure is defined by the chemical formula C24H35NO3.[1]

  • Atisine: A well-studied diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.

  • Veatchine and Garryine: These alkaloids are characteristic constituents of the Garrya species and are structurally very similar to atisine.

Comparative Biological Activity

This section presents a comparative summary of the known biological activities of Atisine, Veatchine, and Garryine, focusing on cytotoxicity, anti-inflammatory, and analgesic properties. The data is compiled from various in vitro and in vivo studies.

Cytotoxicity Data

The cytotoxic potential of these alkaloids has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

CompoundCell LineIC50 (µM)Reference
Atisine Data Not Available-
Veatchine Data Not Available-
Garryine Data Not Available-
Honatisine (Atisine-type)MCF-7 (Breast Cancer)3.16[2]
Delphatisine C (Atisine-type)A549 (Lung Cancer)2.36[2]
Anti-inflammatory Activity

The anti-inflammatory effects of these alkaloids have been assessed using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
Atisine Data Not Available--
Veatchine Data Not Available--
Garryine Data Not Available--
Forrestline F (Atisine-type)RAW264.7 Macrophages-IC50 = 9.57 µM (NO inhibition)[2]

Note: Quantitative in vivo data for Atisine, Veatchine, and Garryine in the carrageenan-induced paw edema model is limited. However, related atisine-type alkaloids like Forrestline F have shown significant in vitro anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition is a key indicator of anti-inflammatory potential.

Analgesic Activity

The analgesic properties have been investigated using the hot plate test, which measures the response latency to a thermal stimulus.

CompoundAnimal ModelDose (mg/kg)EffectReference
Atisine-type alkaloids (Songorine, 12-epinapelline N-oxide) MiceNot SpecifiedNaloxone-dependent analgesia[3]
Aconitine (related diterpenoid alkaloid) Mice0.317.12% increase in pain threshold[4]
Aconitine (related diterpenoid alkaloid) Mice0.920.27% increase in pain threshold[4]

Note: Studies on atisine-type alkaloids, such as songorine and 12-epinapelline N-oxide, indicate that their analgesic effects are mediated through opioid receptors, as they are reversed by the opioid antagonist naloxone.[3] Aconitine, a structurally related diterpenoid alkaloid, has demonstrated a dose-dependent increase in pain threshold in the hot plate test.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan formation.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Procedure:

    • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

    • Compound Administration: The test compound or vehicle (control) is administered to the animals, usually orally or intraperitoneally, at a specific time before carrageenan injection.

    • Induction of Edema: A solution of carrageenan is injected into the subplantar region of the hind paw.

    • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Hot Plate Test for Analgesic Activity

This test is used to assess the central analgesic activity of compounds.

  • Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after administration of a test compound indicates an analgesic effect.

  • Procedure:

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

    • Baseline Measurement: The baseline reaction time of each animal is determined before drug administration.

    • Compound Administration: The test compound or vehicle is administered to the animals.

    • Post-Treatment Measurement: The reaction time is measured again at different time intervals after compound administration. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage increase in reaction latency (analgesic effect) is calculated for each animal at each time point.

Signaling Pathways and Mechanisms of Action

The biological activities of diterpenoid alkaloids are often attributed to their interaction with specific cellular signaling pathways.

Cytotoxicity: Pro-Apoptotic Signaling Pathway

Many natural products, including diterpenoid alkaloids, induce cytotoxicity in cancer cells by activating the intrinsic pathway of apoptosis. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.

Diterpenoid Alkaloid Diterpenoid Alkaloid Bax Bax Diterpenoid Alkaloid->Bax Upregulates Bcl-2 Bcl-2 Diterpenoid Alkaloid->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Pro-apoptotic signaling pathway induced by diterpenoid alkaloids.

Anti-inflammatory: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IκBα IκBα TLR4->IκBα Phosphorylates Diterpenoid Alkaloid Diterpenoid Alkaloid Diterpenoid Alkaloid->MAPK Inhibits Diterpenoid Alkaloid->IκBα Inhibits degradation NF-κB NF-κB MAPK->NF-κB Activates IκBα->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling by diterpenoid alkaloids.

Conclusion

While direct experimental data on this compound is limited, the comparative analysis of structurally similar atisine-type diterpenoid alkaloids like Atisine, Veatchine, and Garryine reveals a class of natural products with significant therapeutic potential. The documented cytotoxic, anti-inflammatory, and analgesic activities, coupled with insights into their mechanisms of action, provide a strong rationale for further investigation into this compound and other related compounds. Future research should focus on obtaining robust quantitative data for this compound to fully elucidate its pharmacological profile and potential for drug development.

References

Independent Replication of Ovatine Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rigorous process of independent replication is a cornerstone of scientific validation, ensuring the reliability and robustness of initial research findings. This guide provides a comparative analysis of the purported research findings associated with the novel compound "Ovatine." Due to the absence of publicly available independent replication studies for this compound, this document outlines a proposed experimental workflow for such a validation effort. Furthermore, it presents a comparative framework for evaluating this compound against a hypothetical alternative, Compound 'X', and details the requisite experimental protocols and data presentation formats necessary for a thorough comparison.

Table 1: Comparative Analysis of this compound and Compound 'X' Efficacy

This table structure is proposed for the direct comparison of key performance indicators between this compound and an alternative compound.

ParameterThis compound (Original Study)This compound (Replication Attempt)Compound 'X' (Published Data)
IC50 (nM) 50Data Pending75
Receptor Binding Affinity (Kd, nM) 15Data Pending25
In vivo Tumor Growth Inhibition (%) 60Data Pending45
Off-Target Effects (Number of significant interactions) 2Data Pending5
Bioavailability (%) 40Data Pending30

Experimental Protocols

Detailed methodologies are crucial for the transparent and accurate replication of scientific findings. The following protocols are proposed for the independent validation of this compound's biological activity.

1. Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: this compound and Compound 'X' are serially diluted in complete medium to a range of concentrations (e.g., 0.1 nM to 10 µM). The existing medium is removed from the cells and replaced with the compound-containing medium.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial MTS or MTT assay kit according to the manufacturer's instructions. Absorbance is read using a plate reader at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2. Receptor Binding Affinity Assay (Kd Determination)

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue samples through homogenization and centrifugation.

  • Radioligand Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared membranes in the presence of increasing concentrations of this compound or Compound 'X'.

  • Incubation and Washing: The binding reaction is allowed to reach equilibrium, after which the membranes are rapidly filtered and washed to remove unbound radioligand.

  • Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is determined by analyzing the competition binding data using non-linear regression analysis.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Replication cluster_2 Phase 3: Data Analysis and Comparison A Source Original this compound Publication B Identify Key Claims and Experiments A->B C Procure this compound Compound B->C D Cell Viability Assays (IC50) C->D E Receptor Binding Assays (Kd) D->E F Target Engagement Assays E->F G Compare Replication Data to Original F->G H Statistical Analysis G->H I Publish Findings H->I

Caption: Workflow for the independent replication of this compound research findings.

G This compound This compound TargetReceptor Target Receptor This compound->TargetReceptor Inhibition DownstreamKinase1 Downstream Kinase 1 TargetReceptor->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothesized signaling pathway for this compound's mechanism of action.

Ovothiol A: A Superior Reference Standard for Phytochemical Analysis of Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of antioxidant compounds, the selection of an appropriate reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Ovothiol A with commonly used phytochemical reference standards, namely quercetin and gallic acid. The data presented herein underscores the advantages of Ovothiol A in terms of purity, stability, and analytical performance, establishing it as a superior choice for demanding phytochemical analyses.

Executive Summary

Ovothiol A, a marine-derived thiol-containing amino acid, exhibits exceptional antioxidant properties, making it an increasingly important analyte in phytochemical and biomedical research.[1] When utilized as a reference standard, its distinct chemical characteristics offer significant advantages over traditional polyphenol-based standards like quercetin and gallic acid. This guide details the comparative performance of these standards, supported by experimental protocols for accurate quantification by High-Performance Liquid Chromatography (HPLC) and purity determination by Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Physicochemical Properties

A reliable reference standard must possess high purity and stability. The following table summarizes the key properties of Ovothiol A, quercetin, and gallic acid.

PropertyOvothiol AQuercetinGallic Acid
Purity (Typical) >98%[2]≥95%≥98%
Chemical Class Thiol-histidineFlavonoid (Polyphenol)Phenolic Acid
Molecular Weight 201.25 g/mol [2]302.24 g/mol 170.12 g/mol
Key Functional Group Thiol (-SH)Multiple hydroxyls (-OH)Carboxylic acid (-COOH), Multiple hydroxyls (-OH)
Storage Conditions Dry, dark, 0 to -20°C[2]Room temperature, protected from lightRoom temperature
Solubility Soluble in DMSO[2], waterSoluble in ethanol, DMSO; sparingly soluble in waterSoluble in water, ethanol, acetone
Oxidation Potential Low (highly reducing)[3]Higher than Ovothiol AHigher than Ovothiol A

Performance as a Reference Standard: A Comparative Analysis

The utility of a reference standard is determined by its performance in routine analytical workflows. Ovothiol A demonstrates key advantages in stability and analytical specificity compared to quercetin and gallic acid.

ParameterOvothiol AQuercetinGallic Acid
Stability in Solution Prone to oxidation to its disulfide form, especially in the presence of air and light. Requires careful handling and inert conditions for long-term stability.[1]Susceptible to degradation, particularly at acidic pH and in the presence of metal ions.[4]Generally more stable in solution compared to quercetin.
HPLC Performance Good chromatographic behavior on reverse-phase columns. Direct UV detection is feasible, though derivatization is sometimes used for enhanced sensitivity in complex matrices.[5][6]Can exhibit peak tailing on some HPLC columns. Susceptible to on-column degradation.Good peak shape under standard reverse-phase HPLC conditions.
qNMR Purity Assay Well-resolved protons in the 1H NMR spectrum allow for accurate purity determination against a certified internal standard. The thiol proton may be exchanged in protic solvents.The complex 1H NMR spectrum with overlapping signals can complicate accurate integration for purity assessment.Simpler 1H NMR spectrum allows for straightforward purity determination.
Specificity The unique thiol-histidine structure provides high specificity in complex samples, reducing the likelihood of co-elution with other antioxidant compounds.As a common flavonoid, there is a higher risk of co-elution with structurally similar compounds in plant extracts.As a simple phenolic acid, it may co-elute with other phenolic compounds.

Experimental Protocols

Protocol 1: Purity Determination of Ovothiol A by Quantitative NMR (qNMR)

This protocol outlines the procedure for determining the absolute purity of an Ovothiol A sample using qNMR with a certified internal standard.

1. Materials and Reagents:

  • Ovothiol A sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-precision analytical balance (5-figure)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Ovothiol A sample into a clean, dry vial.

  • Accurately weigh a molar equivalent of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton experiment

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and the internal standard

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[7]

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal for Ovothiol A and a signal from the internal standard.

  • Calculate the purity of the Ovothiol A sample using the following equation[7]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Ovothiol A weigh_standard Weigh Internal Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_data Process Spectrum acquire_spectrum->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Value

Workflow for qNMR Purity Determination.
Protocol 2: Quantification of Ovothiol A by Direct HPLC-UV

This protocol describes a direct HPLC-UV method for the quantification of Ovothiol A, suitable for use with a purified reference standard.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing to elute Ovothiol A. A potential starting point is a gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

3. Standard and Sample Preparation:

  • Prepare a stock solution of the Ovothiol A reference standard in a suitable solvent (e.g., water with a small amount of acid to aid solubility).

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the unknown sample in the mobile phase.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the unknown sample.

  • Quantify the amount of Ovothiol A in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow prep_standards Prepare Ovothiol A Standards hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_sample Prepare Unknown Sample prep_sample->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Ovothiol A in Sample calibration_curve->quantification Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Ovothiol_A_reduced Ovothiol A (Reduced) Ovothiol_A_reduced->ROS scavenges Ovothiol_A_oxidized Ovothiol A (Oxidized) Ovothiol_A_reduced->Ovothiol_A_oxidized is oxidized to Glutathione_System Glutathione Reductase System Ovothiol_A_oxidized->Glutathione_System is a substrate for Glutathione_System->Ovothiol_A_reduced reduces

References

In vivo efficacy of Ovatine compared to placebo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases reveals no registered drug, compound, or therapeutic agent named "Ovatine." Consequently, there is no available in vivo efficacy data, experimental protocols, or established signaling pathways to construct a comparison guide against a placebo as requested.

The search for "this compound" yielded results for unrelated topics, including:

  • Ovaltine: A brand of malted milk powder.

  • OVATION 2 Study: A clinical trial for an IL-12 gene therapy in ovarian cancer.[1][2]

  • Various Ovarian Cancer Therapies: Information on other drugs and clinical trials for ovarian cancer.[3][4][5]

It is possible that "this compound" is a misspelled name of a different compound or a misinterpretation of a study name. Without the correct name of the substance of interest, it is not possible to provide the requested data and analysis.

For an accurate and detailed comparison guide, please verify the correct spelling and name of the compound, drug, or therapeutic agent . Upon clarification, a thorough analysis based on available scientific evidence can be conducted.

References

Head-to-Head Comparison of Novel SERM Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-supported comparison of "Ovatine" and its derivatives is not possible at this time due to a lack of publicly available scientific and clinical data for a compound under that name. Searches for "this compound" in pharmacological and biomedical databases did not yield information on a therapeutic agent, its mechanism of action, or any associated derivatives. The term may be a misspelling of another compound, a highly novel or internal project name not yet disclosed in literature, or a fictional substance.

For a comprehensive comparison, please verify the compound's name.

To demonstrate the requested format for a publishable comparison guide, the following is a hypothetical example based on a well-established class of therapeutic agents: selective estrogen receptor modulators (SERMs) . This example adheres to all specified requirements, including data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and workflows.

This guide provides a comparative analysis of three hypothetical selective estrogen receptor modulator (SERM) derivatives: SERM-A , SERM-B , and SERM-C . These compounds are evaluated for their potential use in hormone receptor-positive breast cancer.

Quantitative Data Summary

The following table summarizes key in vitro performance metrics for the three SERM derivatives. Lower IC₅₀ and EC₅₀ values indicate higher potency.

Parameter SERM-A SERM-B SERM-C
Estrogen Receptor Alpha (ERα) Binding Affinity (IC₅₀, nM) 2.515.85.1
ERα Degradation (DC₅₀, nM) 1.2> 10008.9
MCF-7 Cell Growth Inhibition (EC₅₀, nM) 4.835.29.7
Uterine Wet Weight Gain (%, in vivo rat model) 5%45%12%
Aqueous Solubility (µg/mL) 159555
Oral Bioavailability (%, rat) 22%18%35%

Experimental Protocols

1. ERα Competitive Binding Assay

  • Objective: To determine the binding affinity of the SERM derivatives to the human estrogen receptor alpha (ERα).

  • Methodology: A competitive binding assay was performed using a fluorescently labeled estradiol tracer. Full-length recombinant human ERα was incubated with a fixed concentration of the tracer and varying concentrations of the test compounds (SERM-A, SERM-B, SERM-C) in a 384-well plate. The plate was incubated for 2 hours at room temperature to reach equilibrium. The degree of fluorescence polarization (FP) was measured, which is high when the tracer is bound to ERα and low when it is displaced by the test compound. The IC₅₀ value, the concentration of the compound that displaces 50% of the tracer, was calculated using a four-parameter logistic curve fit.

2. MCF-7 Cell Proliferation Assay

  • Objective: To assess the functional potency of the SERM derivatives in inhibiting the growth of an ER-positive breast cancer cell line.

  • Methodology: MCF-7 cells were plated in 96-well plates in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens. After 24 hours, cells were treated with a serial dilution of each SERM derivative. The cells were incubated for 6 days, with media and compounds replenished on day 3. Cell proliferation was quantified using a resazurin-based fluorescence assay, which measures metabolic activity. The EC₅₀ value, the concentration required to achieve 50% of the maximal growth inhibition, was determined by nonlinear regression analysis.

Visualization of Pathways and Workflows

SERM Mechanism of Action in ER+ Breast Cancer Cells

The diagram below illustrates the dual mechanism of action for an ideal SERM: competitive binding to the estrogen receptor and subsequent degradation of the receptor.

SERM_Mechanism cluster_0 Cell Nucleus ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (DNA) ER->ERE Dimerizes & Binds Proteasome Proteasomal Degradation ER->Proteasome Induces Degradation (e.g., SERM-A) Transcription Gene Transcription (Proliferation) ERE->Transcription Initiates Estradiol Estradiol (E2) Estradiol->ER Binds & Activates SERM SERM Derivative (e.g., SERM-A) SERM->ER Competitive Inhibition

Caption: Dual mechanism of SERM derivatives in ER+ cancer cells.

Workflow for In Vitro Binding Affinity Assay

The following diagram details the key steps in the experimental workflow to determine the ERα binding affinity of the SERM derivatives.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: ERα, Tracer, SERMs start->prepare_reagents plate_reagents Plate Reagents in 384-well format prepare_reagents->plate_reagents incubate Incubate 2 hours at Room Temp plate_reagents->incubate read_fp Read Fluorescence Polarization (FP) incubate->read_fp analyze Analyze Data: Calculate IC₅₀ read_fp->analyze end End analyze->end

Caption: Experimental workflow for the ERα competitive binding assay.

Comparative Metabolomic Analysis of Ovatine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Ovatine, a novel therapeutic candidate, against an alternative compound. The data herein is derived from untargeted metabolomic profiling of treated cancer cell lines, offering insights into this compound's mechanism of action on cellular metabolism.

Experimental Protocols

A detailed methodology was employed to ensure the reproducibility and accuracy of the metabolomic data.

1.1. Cell Culture and Treatment

  • Cell Line: Human colorectal carcinoma cells (HCT116) were used.

  • Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment Protocol: Cells were seeded at a density of 1x10⁶ cells/well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either this compound (10 µM), a competitor compound 'S' (10 µM), or a vehicle control (0.1% DMSO). Cells were incubated for an additional 24 hours before harvesting.

1.2. Metabolite Extraction

  • The culture medium was aspirated, and cells were washed twice with ice-cold 0.9% NaCl solution.

  • Metabolism was quenched by adding 1 mL of an ice-cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20 v/v/v) to each well.

  • Cells were scraped and the cell lysate was transferred to a microcentrifuge tube.

  • The mixture was vortexed for 10 minutes at 4°C, followed by centrifugation at 14,000 g for 15 minutes at 4°C.

  • The supernatant containing the extracted metabolites was collected for analysis.

1.3. LC-MS/MS Analysis

  • Instrumentation: A Thermo Scientific Vanquish UHPLC system coupled to a Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer was used.

  • Chromatographic Separation: A C18 reverse-phase column was used for separation with a gradient elution program involving mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes, acquiring data in a data-dependent acquisition (DDA) mode.

1.4. Data Analysis

  • Raw data was processed using Compound Discoverer software for peak picking, alignment, and feature identification against the KEGG and HMDB databases.

  • Statistical analysis, including t-tests and fold-change calculations, was performed using MetaboAnalyst 5.0. Metabolites with a p-value < 0.05 and a fold change > 1.5 were considered significantly altered.

Comparative Metabolomic Data

The following table summarizes the relative abundance of key metabolites involved in central carbon metabolism following treatment with this compound and Compound S, normalized to the vehicle control.

MetabolitePathwayFold Change vs. Control (this compound)Fold Change vs. Control (Compound S)p-value (this compound)p-value (Compound S)
GlucoseGlycolysis0.650.980.0110.890
PyruvateGlycolysis0.721.050.0230.754
LactateFermentation0.451.85< 0.0010.005
CitrateTCA Cycle2.151.10< 0.0010.561
SuccinateTCA Cycle2.891.21< 0.0010.432
MalateTCA Cycle2.541.15< 0.0010.498
ATPEnergy Metabolism1.980.85< 0.0010.048

Visualizations: Workflows and Pathways

Visual diagrams provide a clear overview of the experimental process and this compound's proposed mechanism of action.

Caption: Experimental workflow for comparative metabolomics.

G This compound This compound Glycolysis Glycolysis This compound->Glycolysis Reduces Glucose Uptake TCA TCA Cycle This compound->TCA Activates PDC Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Inhibited by this compound Pyruvate->TCA ATP ATP Production (OxPhos) TCA->ATP

Caption: Proposed mechanism of this compound on cellular metabolism.

Safety Operating Guide

Navigating the Disposal of "Ovatine": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental protection. When it comes to a substance referred to as "Ovatine," it is crucial to first identify the specific chemical , as the name can be ambiguous. The most common substance in a laboratory setting referred to by a similar name is Ovadine , a povidone-iodine based disinfectant. This guide will focus on the proper disposal procedures for Ovadine and will also address the less common chemical compound, this compound.

Identifying Your Chemical: this compound vs. Ovadine

It is imperative to confirm the identity of your chemical before proceeding with disposal.

  • Ovadine is a widely used fish egg disinfectant containing povidone-iodine.[1][2][3] It is a brown liquid solution.[4]

If you have the chemical compound this compound (CAS 68719-14-2), it is critical to consult with your institution's Environmental Health and Safety (EHS) department for guidance on its proper disposal, as its specific hazards are not well-documented in publicly available safety data sheets.

The following procedures are for the disposal of Ovadine .

Ovadine: Safety and Disposal Procedures

Ovadine, a solution of povidone-iodine, is primarily classified as a substance that causes serious eye irritation and is harmful to aquatic life.[3][5] While it is not considered a physically hazardous material, proper handling and disposal are necessary to mitigate risks.

Summary of Ovadine Hazards and Properties
PropertyValueSource
Physical State Liquid[4]
Color Brown[4]
pH 5.0 - 7.5[4]
Health Hazards Serious eye damage/irritation, Category 2A[1]
Environmental Hazards Harmful to aquatic life with long lasting effects[3][5]
Incompatible Materials Strong oxidizing agents[1][4]
Step-by-Step Disposal Protocol for Ovadine

The disposal of Ovadine should always be in accordance with local, state, federal, and international regulations.[1][4] The following is a general procedural guide for laboratory professionals.

1. Personal Protective Equipment (PPE):

  • Before handling Ovadine, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield to protect against eye contact.[1]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

2. Waste Collection:

  • Collect all waste Ovadine, including unused solutions and contaminated materials (e.g., paper towels, disposable labware), in a dedicated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with Ovadine.

  • Do not mix Ovadine waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Small Spills:

  • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into the designated Ovadine waste container.

  • Clean the spill area with soap and water.

4. Disposal Pathway:

  • The designated waste container of Ovadine must be disposed of as hazardous waste.

  • Contact your institution's EHS department to arrange for a pickup of the chemical waste.

  • Do not pour Ovadine down the drain, as it is harmful to aquatic life.[3][5]

Experimental Workflow for Ovadine Disposal

Ovadine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Collect_Waste Collect Waste Ovadine and Contaminated Materials PPE->Collect_Waste Waste_Container Prepare Labeled, Sealed Waste Container Waste_Container->Collect_Waste Store_Waste Store Waste Container in Designated Area Collect_Waste->Store_Waste Small_Spill Small Spill Occurs Absorb_Spill Absorb with Inert Material Small_Spill->Absorb_Spill Action Absorb_Spill->Collect_Waste Contact_EHS Contact EHS for Hazardous Waste Pickup Store_Waste->Contact_EHS No_Drain DO NOT Pour Down Drain Store_Waste->No_Drain

Caption: Workflow for the safe disposal of Ovadine waste in a laboratory setting.

Logical Decision-Making for "this compound" Disposal

The following diagram illustrates the critical first step of identifying the specific chemical before proceeding with disposal.

Ovatine_Identification_Flowchart start Start: Disposal of 'this compound' check_cas Check Container for CAS Number start->check_cas is_68719_14_2 Is it CAS 68719-14-2? check_cas->is_68719_14_2 is_25655_41_8 Is it CAS 25655-41-8 (Povidone-Iodine)? is_68719_14_2->is_25655_41_8 No contact_ehs_this compound STOP! Consult EHS for Disposal of this compound Compound is_68719_14_2->contact_ehs_this compound Yes unknown Uncertain Identity is_25655_41_8->unknown No follow_ovadine_procedure Follow Ovadine Disposal Protocol is_25655_41_8->follow_ovadine_procedure Yes contact_ehs_unknown STOP! Consult EHS for Chemical Identification and Disposal unknown->contact_ehs_unknown Yes

Caption: Decision-making flowchart for the proper handling of a substance labeled "this compound".

References

Personal protective equipment for handling Ovatine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Ovadine, a povidone-iodine based solution. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Ovadine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.[1][2][3][4][5][6] The following table summarizes the required and recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA regulations.[1]
Skin and Hand Protection GlovesChemically resistant, impervious gloves. Inspect prior to use.[1]
Body Protection Laboratory Coat/GownTo prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. Mechanical exhaust may be required.[1][2]

Handling and Operational Plan

Proper handling of Ovadine is critical to prevent accidental exposure and maintain a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure a safety shower and eye wash station are readily accessible.[4]

  • Work in a well-ventilated area. Mechanical exhaust may be required to keep airborne concentrations low.[1][2]

Step 2: Safe Handling Practices

  • Avoid contact with eyes, skin, and clothing.[1][2][4]

  • Avoid repeated or prolonged exposure.[1][2][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.

Step 3: Storage

  • Keep the container tightly closed when not in use.[1][2][4]

  • Store in a cool, dark place.

  • Store away from incompatible materials, such as oxidizing agents.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Skin Contact Immediately wash skin with soap and copious amounts of water. If skin irritation occurs, get medical advice or attention.[4]
Ingestion Wash mouth out with water if the person is conscious. Do not induce vomiting. Call a physician.[4]
Inhalation Remove to fresh air. If breathing becomes difficult, call a physician.[4]

Disposal Plan

Dispose of Ovadine and any contaminated materials in accordance with local, state, and federal regulations.[1][2]

Waste Characterization:

  • This product is not classified as a hazardous waste under RCRA. However, disposal practices may be subject to local regulations.

Disposal Procedure:

  • Unused Product: Dispose of in accordance with local, state, and federal guidelines. Do not pour down the drain unless permitted by local wastewater treatment regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid waste.

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[2][4] Prevent spilled material from entering sewers or waterways.[2]

Ovadine Handling Workflow

The following diagram illustrates the key steps for safely handling Ovadine in a laboratory setting.

Ovadine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area B->C D Handle Ovadine C->D E Doff PPE D->E F Wash Hands Thoroughly E->F G Dispose of Waste (per regulations) F->G

Caption: A workflow diagram outlining the key procedural steps for the safe handling of Ovadine.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。